SNX-2112
Descripción
Structure
2D Structure
3D Structure
Propiedades
IUPAC Name |
4-[6,6-dimethyl-4-oxo-3-(trifluoromethyl)-5,7-dihydroindazol-1-yl]-2-[(4-hydroxycyclohexyl)amino]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27F3N4O3/c1-22(2)10-17-19(18(32)11-22)20(23(24,25)26)29-30(17)13-5-8-15(21(27)33)16(9-13)28-12-3-6-14(31)7-4-12/h5,8-9,12,14,28,31H,3-4,6-7,10-11H2,1-2H3,(H2,27,33) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVRYNYOPQZKDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=O)C1)C(=NN2C3=CC(=C(C=C3)C(=O)N)NC4CCC(CC4)O)C(F)(F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27F3N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601025695 | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
464.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908112-43-6, 945626-71-1 | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0908112436 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SNX-2112 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945626711 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(6,6-Dimethyl-4-oxo-3-trifluoromethyl-4,5,6,7-tetrahydro-indazol-1-yl)-2-(trans-4-hydroxy-cyclohexylamino)-benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601025695 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | SNX-2112 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/10C9P3FFOW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Functions of SNX-2112
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of SNX-2112, a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90). We will delve into its mechanism of action, summarize key quantitative data from preclinical studies, and provide detailed experimental protocols for the core assays used to characterize its activity.
Core Concept: Mechanism of Action
This compound functions as a competitive inhibitor of Hsp90, a molecular chaperone crucial for the conformational stability and function of a wide range of "client" proteins.[1] Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and angiogenesis.[2]
This compound binds to the N-terminal adenosine triphosphate (ATP) binding site of Hsp90.[3] This binding event prevents the hydrolysis of ATP, a critical step in the Hsp90 chaperone cycle. The inhibition of Hsp90's chaperone activity leads to the misfolding and subsequent proteasomal degradation of its client proteins.[4] This targeted degradation of oncoproteins, such as HER2, Akt, and ERK, underlies the anti-tumor effects of this compound.[5][6]
The following diagram illustrates the signaling pathway affected by this compound:
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound and its prodrug SNX-5422 across various cancer types.
Table 1: In Vitro Activity of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| MM.1S | Multiple Myeloma | 52 | [5] |
| U266 | Multiple Myeloma | 55 | [5] |
| INA-6 | Multiple Myeloma | 19 | [5] |
| RPMI8226 | Multiple Myeloma | 186 | [5] |
| OPM1 | Multiple Myeloma | 89 | [5] |
| OPM2 | Multiple Myeloma | 67 | [5] |
| MM.1R | Multiple Myeloma | 93 | [5] |
| Dox40 | Multiple Myeloma | 53 | [5] |
| BT474 | Breast Cancer | 10 - 50 | [3] |
| SKBR-3 | Breast Cancer | 10 - 50 | [3] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [3] |
| MDA-468 | Breast Cancer | 10 - 50 | [3] |
| MCF-7 | Breast Cancer | 10 - 50 | [3] |
| H1650 | Lung Cancer | 10 - 50 | [3] |
| Pediatric Cancer Cell Lines | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 10 - 100 | [7] |
Table 2: Binding Affinity of this compound to Hsp90 Isoforms
| Hsp90 Isoform | Binding Affinity (Kd, nM) | Reference |
| Hsp90α | 4 | [8] |
| Hsp90β | 6 | [8] |
| Grp94 | 484 | [8] |
Table 3: In Vivo Efficacy of SNX-5422 (Prodrug of this compound)
| Xenograft Model | Cancer Type | Dosing Regimen | Outcome | Reference |
| MM.1S | Multiple Myeloma | 75 mg/kg, orally, 3 times/week | Significant reduction in tumor growth and prolonged survival | [5] |
| HER2-dependent | Breast Cancer | Daily oral administration | Tumor regression | [6] |
| Mutant EGFR | Non-Small Cell Lung Cancer | Daily oral administration | Greater activity than 17-AAG | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the function of this compound.
Hsp90 Binding Assay (Affinity Chromatography)
This protocol describes a method to identify proteins that bind to this compound from a cell lysate.
Methodology:
-
Preparation of Affinity Resin: Incubate ATP-linked Sepharose with Jurkat cell lysate at 4°C to allow purine-binding proteins, including Hsp90, to bind to the resin.
-
Compound Incubation: Wash the resin to remove unbound proteins. Incubate the resin with this compound for 90 minutes.
-
Elution and Separation: Elute the proteins that are displaced from the resin by this compound. Resolve the eluted proteins by SDS-PAGE.
-
Protein Identification: Visualize the protein bands by silver staining. Excise the bands of interest and identify the proteins using mass spectrometry.
Cell Viability (MTT) Assay
This protocol measures the effect of this compound on the metabolic activity of cancer cells, which is an indicator of cell viability.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The IC50 value is calculated as the concentration of this compound that inhibits cell growth by 50%.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is used to detect the levels of specific Hsp90 client proteins in cells treated with this compound.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST. Incubate the membrane with primary antibodies specific for the Hsp90 client proteins of interest (e.g., HER2, Akt, p-Akt, ERK, p-ERK) overnight at 4°C. Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on the distribution of cells in different phases of the cell cycle.
Methodology:
-
Cell Treatment and Fixation: Treat cells with this compound for 24-48 hours. Harvest the cells and fix them in 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured by detecting the fluorescence of PI, which allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
This protocol quantifies the percentage of apoptotic cells after treatment with this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound for a specified period (e.g., 48 hours).
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
In Vivo Xenograft Model
This protocol describes the general procedure for evaluating the anti-tumor efficacy of SNX-5422 in a mouse xenograft model.
Methodology:
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MM.1S cells) into the flank of immunocompromised mice (e.g., SCID mice).
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Drug Administration: Administer SNX-5422 (formulated in a suitable vehicle) orally to the treatment group according to a specific dosing schedule (e.g., 75 mg/kg, 3 times per week). The control group receives the vehicle only.
-
Tumor Measurement and Monitoring: Measure the tumor volume using calipers at regular intervals. Monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting to assess client protein degradation in the tumor tissue).
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
An In-depth Technical Guide to the Hsp90 Client Proteins of SNX-2112
For Researchers, Scientists, and Drug Development Professionals
Introduction
Heat shock protein 90 (Hsp90) is a highly conserved molecular chaperone that is essential for the conformational maturation, stability, and activity of a wide array of "client" proteins.[1] Many of these clients are key mediators of signal transduction pathways that are critical for cell proliferation, survival, and apoptosis.[2][3] In cancer cells, Hsp90 is often overexpressed and plays a crucial role in maintaining the function of oncoproteins, thus promoting malignant transformation and progression.[4][5] This dependency makes Hsp90 an attractive target for cancer therapy.[6][7]
SNX-2112 is a potent, synthetic, small-molecule inhibitor of Hsp90.[6][8] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function and leading to the proteasomal degradation of its client proteins.[9][10] this compound has demonstrated significant antitumor activity in various preclinical models by inducing cell cycle arrest, apoptosis, and autophagy.[4][8][11] This guide provides a comprehensive overview of the known Hsp90 client proteins affected by this compound, presenting quantitative data on its activity, detailed experimental protocols for client protein identification, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data: this compound Binding Affinity and Inhibitory Activity
This compound exhibits high-affinity binding to Hsp90 isoforms and potent inhibitory activity against various cellular processes driven by Hsp90 clients. The following tables summarize the key quantitative metrics reported in the literature.
Table 1: Binding Affinity of this compound for Hsp90 Isoforms
| Target Protein | Binding Constant (Kd / Ka) | Source |
| Hsp90 (overall) | Kd: 16 nM | [12] |
| Hsp90α | Kd: 4 nM | [12] |
| Hsp90α | Ka: 30 nM | [4][9][13] |
| Hsp90β | Kd: 6 nM | [12] |
| Hsp90β | Ka: 30 nM | [9][13] |
| Grp94 (Hsp90b1) | Kd: 484 nM | [12] |
Table 2: Inhibitory Concentration (IC50) of this compound
| Target/Process | Cell Line / System | IC50 Value | Source |
| Hsp90α | In vitro | 30 nM | [12] |
| Hsp90β | In vitro | 30 nM | [12] |
| Grp94 | In vitro | 4.275 µM | [12] |
| Trap-1 | In vitro | 0.862 µM | [12] |
| Her-2 Degradation | In vitro | 10 nM | [12] |
| Her2 Stability | AU565 cells | 11 ± 5 nM | [12] |
| p-ERK Stability | AU565 cells | 41 ± 12 nM | [12] |
| p-S6 Stability | A375 cells | 1 ± 0.6 nM | [12] |
| Hsp70 Induction | A375 cells | 2 ± 0.9 nM | [12] |
| Antiproliferative Activity | Various cancer cells | 3 - 53 nM | [12] |
| Antiproliferative Activity | Multiple Myeloma cells | 19 - 186 nM | [12] |
Hsp90 Client Protein List for this compound
Inhibition of Hsp90 by this compound leads to the destabilization and subsequent degradation of a broad range of client proteins. This action disrupts multiple oncogenic signaling pathways simultaneously.
Table 3: Validated Hsp90 Client Proteins Degraded by this compound
| Category | Client Protein | Cellular Function / Pathway | Source |
| Receptor Tyrosine Kinases | HER2 (ErbB2) | Cell proliferation, survival (PI3K/Akt, MAPK) | [8][9][12][13][14] |
| Mutant EGFR | Cell proliferation, survival | [13][14] | |
| MET | Cell motility, proliferation, survival | [14] | |
| Serine/Threonine Kinases | Akt (PKB) | Survival, proliferation, metabolism | [4][8][9][10][12][13][14][15] |
| Raf-1 (C-Raf) | MAPK/ERK signaling pathway | [8][9][15] | |
| B-Raf | MAPK/ERK signaling pathway | [4] | |
| IKKα / IKK | NF-κB signaling pathway | [4][8] | |
| GSK3β | Multiple signaling pathways | [4] | |
| Cell Cycle Regulators | Chk1 | DNA damage response, cell cycle checkpoint | [4] |
| Cyclin D1 | G1/S phase transition | [14] | |
| Downstream Signaling | p-ERK | MAPK/ERK pathway activation marker | [12][16] |
| Proteins | p-Akt | PI3K/Akt pathway activation marker | [4][16] |
| p-S6 | mTOR pathway activation marker | [12][16] | |
| IκB | Inhibitor of NF-κB | [16] | |
| Transcription Factors | c-fos | Cell proliferation, differentiation | [9][10] |
| PU.1 | Hematopoietic cell development | [9][10] | |
| HIF-1α | Hypoxia response, angiogenesis | [17] | |
| Other | eNOS | Nitric oxide production, angiogenesis | [9][10] |
Signaling Pathway Disruption by this compound
The degradation of Hsp90 client proteins by this compound results in the abrogation of critical cancer-promoting signaling cascades. The diagram below illustrates the impact of this compound on the PI3K/Akt and Ras/Raf/MEK/ERK pathways, two of the most important pathways for tumor growth and survival.
Experimental Protocols
Identifying the full spectrum of Hsp90 client proteins sensitive to a specific inhibitor is crucial for understanding its mechanism of action and predicting its therapeutic effects. Affinity purification coupled with mass spectrometry (AP-MS) is a primary method for this purpose, complemented by Western blotting for validation.
Protocol 1: Affinity Purification-Mass Spectrometry (AP-MS) for Hsp90 Client Identification
This protocol is a representative methodology based on descriptions of purine-based affinity resin screening.[9][13]
1. Objective: To identify proteins from a cell lysate that bind to Hsp90 and are displaced by this compound.
2. Materials:
-
Cell line of interest (e.g., BT-474, A375)
-
Lysis Buffer (e.g., 50 mM HEPES pH 7.5, 150 mM KCl, 5 mM MgCl₂, 1 mM EDTA, 0.1% NP-40, supplemented with protease and phosphatase inhibitor cocktails)
-
Purine-based affinity resin (e.g., ATP-sepharose)
-
Wash Buffer (Lysis buffer with lower salt concentration, e.g., 50 mM KCl)
-
Elution Buffer (Lysis buffer containing a high concentration of ATP or this compound)
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
SDS-PAGE reagents and equipment
-
Mass spectrometry-grade trypsin, buffers, and reagents
-
MALDI-TOF/TOF or LC-MS/MS mass spectrometer
3. Procedure:
-
Lysate Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells, wash with ice-cold PBS, and lyse in Lysis Buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine protein concentration of the supernatant using a BCA or Bradford assay.
-
-
Affinity Resin Binding:
-
Equilibrate the purine-based affinity resin with Lysis Buffer.
-
Incubate a defined amount of cell lysate (e.g., 5-10 mg total protein) with the equilibrated resin for 2-4 hours at 4°C with gentle rotation to capture the "purine-binding proteome," including Hsp90 and its associated complexes.
-
-
Washing:
-
Pellet the resin by gentle centrifugation.
-
Wash the resin 3-5 times with ice-cold Wash Buffer to remove non-specific binders.
-
-
Competitive Elution:
-
Resuspend the washed resin in Elution Buffer.
-
Create parallel elution conditions:
-
Vehicle Control (e.g., 1% DMSO)
-
This compound (e.g., 10 µM final concentration)
-
-
Incubate for 90 minutes at 4°C with gentle rotation. This allows this compound to competitively displace Hsp90 and its clients from the resin.
-
-
Sample Preparation for Mass Spectrometry:
-
Collect the eluates.
-
Resolve the eluted proteins on a 1D SDS-PAGE gel.
-
Visualize proteins using a mass spectrometry-compatible stain (e.g., silver stain or Coomassie blue).
-
Excise protein bands that are present in the this compound eluate but absent or reduced in the control eluate.
-
Perform in-gel tryptic digestion of the excised bands.
-
Extract the resulting peptides.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the extracted peptides using a MALDI-TOF/TOF or LC-MS/MS system.
-
Acquire MS and MS/MS spectra.
-
Search the spectra against a protein database (e.g., Swiss-Prot) using a search engine like Mascot to identify the proteins.
-
Proteins identified specifically in the this compound eluate are considered candidate Hsp90-interacting proteins or direct binders.
-
Protocol 2: Western Blotting for Client Protein Degradation
1. Objective: To validate the degradation of specific Hsp90 client proteins identified by AP-MS or hypothesized from literature upon this compound treatment.
2. Materials:
-
Cell line of interest
-
This compound stock solution (in DMSO)
-
Complete cell culture medium
-
RIPA or similar lysis buffer with protease/phosphatase inhibitors
-
Primary antibodies specific to client proteins (e.g., anti-HER2, anti-Akt, anti-Raf-1) and loading control (e.g., anti-Actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE and Western blotting equipment and reagents
-
Chemiluminescence substrate
3. Procedure:
-
Cell Treatment:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound (e.g., 0, 10, 50, 100, 200 nM) for a specified time (e.g., 24 hours). Include a vehicle-only (DMSO) control.
-
-
Protein Extraction:
-
Harvest cells and prepare whole-cell lysates using RIPA buffer.
-
Quantify protein concentration for each sample.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody for the client protein of interest overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescence substrate.
-
Visualize protein bands using a digital imager or X-ray film.
-
Strip the membrane (if necessary) and re-probe for a loading control to ensure equal protein loading.
-
-
Analysis:
-
Compare the band intensity of the client protein in this compound-treated samples to the vehicle control. A dose-dependent decrease in intensity indicates drug-induced protein degradation.
-
Conclusion
This compound is a potent Hsp90 inhibitor that promotes the degradation of a wide spectrum of oncogenic client proteins. Its activity disrupts key signaling networks, including the PI3K/Akt and MAPK pathways, which are fundamental to the survival and proliferation of cancer cells. The comprehensive list of client proteins and the detailed protocols provided in this guide offer a valuable resource for researchers investigating the mechanism of Hsp90 inhibition and for professionals involved in the development of novel cancer therapeutics. Understanding the full range of clients for a given Hsp90 inhibitor is paramount for elucidating its polypharmacology and for identifying patient populations most likely to benefit from treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. Macrocyclic Inhibitors of Hsp90 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 4. apexbt.com [apexbt.com]
- 5. HSP90 Inhibitors | HSP90 [hsp90.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Hsp90 inhibitor - Wikipedia [en.wikipedia.org]
- 8. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Suppression of the HSP90-HIF1α pathway with SNX2112-encapsulated nano-micelles for effective triple-negative breast cancer photothermal combined photodynamic therapy - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
SNX-2112: A Technical Guide to its Discovery and Preclinical Development
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of the discovery, mechanism of action, and preclinical development of SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). All quantitative data are summarized in structured tables, and detailed methodologies for key experiments are provided. Visual diagrams generated using the DOT language illustrate critical signaling pathways and experimental workflows.
Discovery and Mechanism of Action
This compound was identified through a chemoproteomics-based affinity screening process. This novel approach utilized a purine-based affinity resin to capture a wide range of purine-binding proteins from cell lysates. Compounds that could displace specific proteins from this resin were then identified via mass spectrometry. This screen identified this compound as a potent binder to the N-terminal ATP-binding pocket of Hsp90 family members, including Hsp90α, Hsp90β, Grp94, and Trap-1.
This compound's mechanism of action is centered on its competitive inhibition of ATP binding to Hsp90. This disruption of the Hsp90 chaperone cycle leads to the misfolding and subsequent proteasomal degradation of a wide array of "client" proteins. Many of these client proteins are critical oncogenic kinases and transcription factors that drive tumor growth and survival. By inducing the degradation of these proteins, this compound effectively abrogates key oncogenic signaling pathways, including the PI3K/Akt and Raf/MEK/ERK pathways. This leads to cell cycle arrest, induction of apoptosis, and potent anti-tumor activity in a variety of cancer models.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and its orally bioavailable prodrug, SNX-5422.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) |
| Hematological Malignancies | ||
| MM.1S | Multiple Myeloma | 52 |
| U266 | Multiple Myeloma | 55 |
| INA-6 | Multiple Myeloma | 19 |
| RPMI8226 | Multiple Myeloma | 186 |
| OPM1 | Multiple Myeloma | 89 |
| OPM2 | Multiple Myeloma | 67 |
| MM.1R | Multiple Myeloma | 93 |
| Dox40 | Multiple Myeloma | 53 |
| K562 | Chronic Myelogenous Leukemia | 920 |
| Solid Tumors | ||
| BT474 | Breast Cancer | 10 - 50 |
| SKBR-3 | Breast Cancer | 10 - 50 |
| SKOV-3 | Ovarian Cancer | 10 - 50 |
| MDA-468 | Breast Cancer | 10 - 50 |
| MCF-7 | Breast Cancer | 10 - 50 |
| H1650 | Non-Small Cell Lung Cancer | 10 - 50 |
| A549 | Non-Small Cell Lung Cancer | 500 |
| H1299 | Non-Small Cell Lung Cancer | 1140 |
| H1975 | Non-Small Cell Lung Cancer | 2360 |
| Pediatric Cancers | ||
| Various | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma | 10 - 100 |
Table 2: Binding Affinity of this compound to Hsp90
| Hsp90 Isoform | Binding Parameter | Value (nM) |
| Hsp90 (General) | Kd | 16 |
| Hsp90α | Ka | 30 |
| Hsp90β | Ka | 30 |
| Hsp90α | Kd | 4 |
| Hsp90β | Kd | 6 |
| Grp94 (Hsp90b1) | Kd | 484 |
| Hsp90N | Kd | 14.10 ± 1.60 |
Note: Ka (association constant) and Kd (dissociation constant) are inversely related. A lower Kd indicates stronger binding.
Table 3: Pharmacokinetic Parameters of this compound (from SNX-5422 administration in Rats)
| Dose (mg/kg) | t1/2β (h) | AUC (μg/mL·h) |
| 2.5 | 9.96 ± 4.32 | 7.62 ± 1.03 |
| 5 | 10.43 ± 4.06 | 8.10 ± 0.77 |
| 10 | 10.41 ± 4.38 | 15.80 ± 1.00 |
Table 4: Pharmacokinetic Parameters of this compound in Humans (from Phase 1 study of SNX-5422)
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 1.0 - 4.0 hours |
| Terminal Half-life (t1/2) | ~8 hours |
Experimental Protocols
Protein Affinity-Displacement Assay
This assay was central to the discovery of this compound.
-
Resin Preparation: An ATP-linked Sepharose resin is incubated with Jurkat cell lysate at 4°C to capture purine-binding proteins.
-
Compound Incubation: The protein-bound resin is then incubated with test compounds (e.g., this compound) for 90 minutes.
-
Elution and Separation: Proteins that are displaced from the resin by the test compound are eluted and resolved by SDS-PAGE.
-
Visualization and Identification: The separated proteins are visualized with silver staining. Protein bands of interest are excised from the gel.
-
Mass Spectrometry: The excised protein bands are subjected to in-gel trypsin digestion, and the resulting peptides are analyzed by mass spectrometry to identify the displaced proteins.
Cell Viability (MTT) Assay
This colorimetric assay is used to assess the effect of this compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the media and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well.
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals. Read the absorbance at 570-590 nm using a microplate reader.
Western Blot Analysis of Hsp90 Client Proteins
This technique is used to measure the levels of Hsp90 client proteins and downstream signaling molecules.
-
Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
-
SDS-PAGE: Separate 25-50 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., HER2, Akt, p-Akt, ERK, p-ERK, and a loading control like β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the effect of this compound on cell cycle progression.
-
Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest the cells by trypsinization and wash with PBS.
-
Fixation: Fix the cells in 70% ethanol overnight at -20°C.
-
Staining: Resuspend the fixed cells in a staining solution containing a DNA-binding dye (e.g., propidium iodide or ethidium bromide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content of the cells is measured, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Clonogenic Survival Assay
This assay assesses the long-term effects of this compound on the ability of single cells to form colonies.
-
Cell Seeding: Prepare a single-cell suspension and seed a low, known number of cells into petri dishes or 6-well plates.
-
Treatment: Allow the cells to adhere, then treat with various concentrations of this compound.
-
Incubation: Incubate the cells for 1-3 weeks, allowing colonies to form.
-
Fixation and Staining: Fix the colonies with a solution such as 4% paraformaldehyde or a 1:7 mixture of acetic acid and methanol. Stain the colonies with 0.5% crystal violet.
-
Colony Counting: Count the number of colonies containing at least 50 cells. The surviving fraction is calculated based on the plating efficiency of untreated control cells.
In Vivo Xenograft Model
This model is used to evaluate the anti-tumor efficacy of this compound's prodrug, SNX-5422, in a living organism.
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 MM.1S cells) into the flanks of the mice.
-
Tumor Growth and Treatment Initiation: Allow the tumors to grow to a palpable size. Once tumors are measurable, randomize the mice into treatment and control groups.
-
Drug Administration: Administer SNX-5422 orally (e.g., at 20 mg/kg) on a defined schedule (e.g., three times per week). The control group receives the vehicle (e.g., 1% carboxymethylcellulose/0.5% Tween 80).
-
Tumor Measurement and Monitoring: Measure tumor dimensions regularly (e.g., with calipers) and monitor the overall health and body weight of the mice.
-
Endpoint Analysis: At the end of the study, sacrifice the mice and excise the tumors for further analysis (e.g., immunoblotting for Hsp90 client proteins).
Visualizations
Caption: Mechanism of action of this compound.
Caption: Preclinical evaluation workflow for this compound.
Caption: this compound discovery and development pipeline.
The Conversion of Prodrug SNX-5422 to the Potent Hsp90 Inhibitor SNX-2112: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the conversion of the oral prodrug SNX-5422 into its active form, SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). This compound has been investigated in numerous preclinical and clinical studies for its potential as an anti-cancer therapeutic. Understanding the conversion of its prodrug is critical for optimizing its clinical application.
Introduction to SNX-5422 and this compound
This compound is a novel, synthetic small molecule that targets the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling. To enhance its oral bioavailability, this compound was formulated as a water-soluble glycine ester prodrug, SNX-5422.[1] Following oral administration, SNX-5422 undergoes rapid and complete conversion to the active this compound.[1]
The Conversion Pathway: From Prodrug to Active Inhibitor
The conversion of SNX-5422 to this compound is a critical step for its pharmacological activity. This process is characterized by the hydrolysis of the glycine ester moiety of SNX-5422.
Enzymatic Hydrolysis
SNX-5422 is designed as a prodrug that is readily metabolized to its active form. The conversion is a hydrolytic process targeting the ester bond. This reaction is catalyzed by ubiquitous esterase enzymes present in the plasma and various tissues.[1] While the specific esterases involved in the hydrolysis of SNX-5422 have not been explicitly detailed in the available literature, this rapid and efficient conversion is a key feature of its design, ensuring high systemic exposure to the active compound, this compound, after oral administration. In fact, following oral dosing of SNX-5422, the prodrug is often undetectable in plasma samples, with only the active metabolite, this compound, being measured.[2]
Figure 1: A diagram illustrating the conversion of the prodrug SNX-5422 to its active form, this compound, through enzymatic hydrolysis.
Pharmacokinetics of SNX-5422 and this compound
The pharmacokinetic profile of SNX-5422 is largely defined by its rapid and efficient conversion to this compound. Clinical and preclinical studies have consistently demonstrated that oral administration of SNX-5422 leads to systemic exposure to this compound.
Quantitative Pharmacokinetic Parameters
The following tables summarize key pharmacokinetic parameters of this compound following oral administration of SNX-5422 in various species.
Table 1: Preclinical Pharmacokinetics of this compound after Oral Administration of SNX-5422
| Species | Bioavailability (%) | Half-life (t½) (hours) |
| Rat | 56 | 5 |
| Dog | 65 | 11 |
Data sourced from preclinical studies.
Table 2: Human Pharmacokinetics of this compound after Oral Administration of SNX-5422 (Phase I Clinical Trials)
| Parameter | Value |
| Time to Peak Concentration (Tmax) | 1.0 - 4.0 hours[2] |
| Terminal Half-life (t½) | ~8 - 15 hours[2][3] |
Data sourced from Phase I clinical trials in patients with advanced solid tumors and lymphomas.[2][3][4]
Experimental Protocols for Pharmacokinetic Analysis
While specific, detailed protocols are often proprietary, the general methodology for pharmacokinetic analysis in clinical trials involves the following steps:
-
Drug Administration: Patients are administered a specific dose of SNX-5422 orally, typically with water, after a period of fasting.[5]
-
Blood Sampling: Serial blood samples are collected at predefined time points before and after drug administration.
-
Plasma Separation: Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis: The concentration of this compound (and SNX-5422, if detectable) in the plasma samples is quantified using a validated bioanalytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Pharmacokinetic Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and t½ (half-life), using non-compartmental analysis.[2]
Figure 2: A simplified workflow diagram for the experimental protocol used in pharmacokinetic analysis of SNX-5422/SNX-2112.
Mechanism of Action: Hsp90 Inhibition by this compound
Upon its formation, this compound acts as a potent inhibitor of Hsp90. It competitively binds to the N-terminal ATP pocket of Hsp90, preventing the binding of ATP and thereby inhibiting its chaperone function.[6] This leads to the misfolding and subsequent proteasomal degradation of Hsp90 client proteins, many of which are oncoproteins critical for cancer cell survival and proliferation.
Key signaling pathways affected by this compound-mediated Hsp90 inhibition include:
-
PI3K/Akt Pathway: Hsp90 is required for the stability of Akt, a key kinase in this pro-survival pathway. Inhibition of Hsp90 leads to Akt degradation, resulting in the suppression of downstream signaling.[6][7]
-
RAF/MEK/ERK (MAPK) Pathway: Raf kinases are client proteins of Hsp90. Their degradation upon Hsp90 inhibition disrupts the MAPK signaling cascade, which is frequently hyperactivated in cancer.[6][7]
Figure 3: A signaling pathway diagram illustrating the mechanism of action of this compound as an Hsp90 inhibitor and its impact on downstream pro-survival pathways.
Conclusion
The prodrug SNX-5422 is efficiently converted to the active Hsp90 inhibitor this compound through rapid enzymatic hydrolysis. This conversion is a cornerstone of its clinical development, allowing for oral administration and achieving therapeutic concentrations of the active compound. The potent inhibition of Hsp90 by this compound disrupts key oncogenic signaling pathways, providing a strong rationale for its investigation as a cancer therapeutic. This guide provides a comprehensive overview of the conversion process, pharmacokinetics, and mechanism of action, serving as a valuable resource for professionals in the field of drug development and cancer research.
References
- 1. books.rsc.org [books.rsc.org]
- 2. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phase I trial of the HSP90 inhibitor PF-04929113 (SNX5422) in adult patients with recurrent, refractory hematologic malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A phase I study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Phase 1 study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of SNX-2112 in the Induction of Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-2112, a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90), has demonstrated significant anti-tumor activity in a variety of preclinical cancer models. Its mechanism of action is intrinsically linked to the induction of apoptosis, or programmed cell death, a critical process in cellular homeostasis and a key target in oncology research. This technical guide provides an in-depth exploration of the role of this compound in apoptosis induction, detailing its molecular mechanism, impact on key signaling pathways, and quantitative effects on cancer cell lines. This document is intended to serve as a comprehensive resource, offering detailed experimental protocols and visual representations of the underlying biological processes to aid in the design and execution of future research.
Introduction to this compound and its Target: HSP90
Heat Shock Protein 90 (HSP90) is a molecular chaperone that plays a crucial role in the conformational maturation, stability, and function of a wide array of "client" proteins. Many of these client proteins are key components of signaling pathways that are frequently dysregulated in cancer, promoting cell proliferation, survival, and resistance to apoptosis. By inhibiting the ATP-binding site in the N-terminal domain of HSP90, this compound disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent proteasomal degradation of its client proteins. This targeted degradation of oncoproteins is a primary driver of the pro-apoptotic effects of this compound.
Mechanism of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted mechanism that involves the destabilization of numerous oncoproteins, leading to the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.
Key Events in this compound-Mediated Apoptosis:
-
Degradation of HSP90 Client Proteins: this compound treatment leads to the degradation of a host of oncoproteins critical for cancer cell survival, including Akt, HER2, Raf-1, and IKK.[1][2] The loss of these proteins disrupts pro-survival signaling and sensitizes the cells to apoptotic stimuli.
-
Activation of Caspase Cascade: The induction of apoptosis by this compound is characterized by the activation of a cascade of cysteine-aspartic proteases known as caspases. Both initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7) are cleaved and activated in response to this compound treatment.[2][3][4]
-
PARP Cleavage: Activated caspase-3 cleaves Poly (ADP-ribose) polymerase (PARP), a protein involved in DNA repair. The cleavage of PARP is a hallmark of apoptosis and serves as a reliable marker of this compound-induced cell death.[2][3][4]
-
Modulation of Bcl-2 Family Proteins: this compound alters the balance of pro- and anti-apoptotic proteins of the Bcl-2 family. It has been shown to downregulate the anti-apoptotic proteins Bcl-2 and Bcl-xL, while upregulating the pro-apoptotic protein Bax.[1] This shift in the Bcl-2 family protein ratio promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.
-
Involvement of both Intrinsic and Extrinsic Pathways: Evidence suggests that this compound can trigger both the mitochondrial-mediated (intrinsic) and death receptor-mediated (extrinsic) apoptotic pathways, leading to a robust and comprehensive apoptotic response.[2][3]
Core Signaling Pathways Modulated by this compound in Apoptosis
This compound's pro-apoptotic effects are a direct consequence of its ability to disrupt key signaling pathways that govern cell survival and proliferation.
The PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a central regulator of cell survival, and its hyperactivation is a common feature of many cancers. Akt, a serine/threonine kinase, is a well-established HSP90 client protein.
Figure 1: this compound disrupts the PI3K/Akt survival pathway.
By inhibiting HSP90, this compound leads to the degradation of Akt, thereby suppressing downstream pro-survival signals and promoting apoptosis.
The Raf/MEK/ERK Signaling Pathway
The Raf/MEK/ERK (MAPK) pathway is another critical signaling cascade that regulates cell growth and proliferation. c-Raf is a known HSP90 client protein.
Figure 2: this compound-mediated inhibition of the Raf/MEK/ERK pathway.
Inhibition of HSP90 by this compound results in the degradation of c-Raf, leading to the downregulation of the entire MAPK cascade and a subsequent decrease in cell proliferation and survival.
Quantitative Analysis of this compound Activity
The pro-apoptotic and anti-proliferative effects of this compound have been quantified in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a drug's potency.
| Cell Line | Cancer Type | IC50 (nM) | Assay Type | Reference |
| Pediatric Cancers | ||||
| Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma (Panel of 8) | Various | 20-100 | MTT (Short-term) | [5] |
| 10-20 | Clonogenic (Long-term) | [5] | ||
| Breast Cancer | ||||
| BT474, SKBR-3, SKOV-3, MDA-468, MCF-7, H1650 (Panel) | Breast, Ovarian, Lung | 10-50 | Proliferation Assay | [6] |
| MET-Amplified Cancers | ||||
| EBC-1 | Lung | 25.2 | Proliferation Assay | [7] |
| MKN-45 | Gastric | 30.3 | Proliferation Assay | [7] |
| GTL-16 | Gastric | 35.6 | Proliferation Assay | [7] |
| Other Cancers | ||||
| K562 | Chronic Myeloid Leukemia | 920 (at 72h) | MTT | |
| A-375 | Melanoma | 1250 (at 48h) | MTT |
Experimental Protocols for Assessing this compound-Induced Apoptosis
Reproducible and rigorous experimental design is paramount in the study of apoptosis. The following section provides detailed protocols for key assays used to evaluate the pro-apoptotic effects of this compound.
Cell Viability and Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Figure 3: Workflow for a typical MTT cell viability assay.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control (DMSO) to the respective wells.
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the drug concentration.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining and Flow Cytometry
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells based on the externalization of phosphatidylserine (detected by Annexin V) and membrane integrity (assessed by PI).
Materials:
-
Treated and control cells
-
Annexin V-FITC (or other fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI. Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Western Blot Analysis of Apoptosis Markers
Western blotting is used to detect and quantify specific apoptosis-related proteins.
Materials:
-
Treated and control cell lysates
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Akt, anti-p-Akt, anti-HER2)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Conclusion
This compound is a promising anti-cancer agent that exerts its therapeutic effects primarily through the induction of apoptosis. By targeting HSP90 and promoting the degradation of a multitude of oncoproteins, this compound effectively dismantles the pro-survival signaling networks that are essential for cancer cell viability. The comprehensive data presented in this technical guide, including the detailed signaling pathways, quantitative efficacy in various cancer cell lines, and robust experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate and harness the therapeutic potential of this compound in the fight against cancer. The continued exploration of its molecular mechanisms and its efficacy in combination with other anti-cancer agents will be crucial in translating its preclinical promise into clinical benefit.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. ascopubs.org [ascopubs.org]
- 5. selleckchem.com [selleckchem.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
The Hsp90 Inhibitor SNX-2112: A Technical Guide to its Effects on Signal Transduction Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling.[1][2][3] By competitively binding to the N-terminal ATP-binding pocket of Hsp90, this compound disrupts the Hsp90 chaperone cycle, leading to the proteasomal degradation of its client proteins.[1] This targeted degradation of oncoproteins, including key kinases in the PI3K/Akt and Raf/MEK/ERK pathways, results in the inhibition of tumor cell proliferation, angiogenesis, and osteoclastogenesis.[2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its effects on critical signal transduction pathways, and detailed experimental protocols for assessing its activity.
Mechanism of Action
This compound is a synthetic Hsp90 inhibitor that demonstrates high binding affinity for Hsp90 isoforms.[1][4] Its mechanism of action is centered on the competitive inhibition of ATP binding to the N-terminal domain of Hsp90, which is essential for the chaperone's function.[1] This inhibition leads to the destabilization and subsequent ubiquitin-proteasomal degradation of a wide array of Hsp90 client proteins. Many of these client proteins are critical components of signaling pathways that are frequently dysregulated in cancer, driving cell proliferation, survival, and metastasis.[2][3]
The prodrug of this compound, SNX-5542, is an orally bioavailable compound that is rapidly converted to the active this compound form in vivo.[5] This allows for effective systemic administration and accumulation in tumor tissues.[5]
Quantitative Analysis of this compound Activity
The potency of this compound has been demonstrated across a range of cancer cell lines and through direct binding assays with Hsp90 isoforms.
Table 1: In Vitro Antiproliferative Activity of this compound (IC50 Values)
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| BT474 | Breast Cancer | 10 - 50 | [1] |
| SKBR-3 | Breast Cancer | 10 - 50 | [1] |
| MCF-7 | Breast Cancer | 10 - 50 | [1] |
| MDA-468 | Breast Cancer | 10 - 50 | [1] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [1] |
| H1650 | Lung Cancer | 10 - 50 | [1] |
| A549 | Non-Small Cell Lung Cancer | 500 ± 10 | [4] |
| H1299 | Non-Small Cell Lung Cancer | 1140 ± 1110 | [4] |
| H1975 | Non-Small Cell Lung Cancer | 2360 ± 820 | [4] |
| K562 | Chronic Myeloid Leukemia | 920 | [1] |
| Pediatric Cancer Cell Lines | Osteosarcoma, Neuroblastoma, etc. | 10 - 100 | [2][6] |
Table 2: Binding Affinity of this compound for Hsp90 Isoforms
| Hsp90 Isoform | Binding Affinity (Ka) | Binding Affinity (Kd) | Reference |
| Hsp90α | 30 nM | 14.10 ± 1.60 nM | [1][4] |
| Hsp90β | 30 nM | - | [1] |
Effect on Signal Transduction Pathways
This compound's primary mechanism of antitumor activity stems from its ability to disrupt multiple oncogenic signaling pathways simultaneously through the degradation of key Hsp90 client proteins.
The Hsp90 Chaperone Cycle and its Inhibition
Hsp90, in concert with co-chaperones, facilitates the proper folding and stability of a multitude of client proteins. This process is ATP-dependent. This compound, by blocking the ATP-binding site, arrests the chaperone cycle, leaving client proteins in an unfolded state, which are then targeted for degradation by the proteasome.
References
- 1. selleckchem.com [selleckchem.com]
- 2. ascopubs.org [ascopubs.org]
- 3. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
SNX-2112 in Non-Cancer Models: A Technical Guide for Researchers
Introduction
SNX-2112 is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell signaling, proliferation, and survival. While extensively studied in oncology, the therapeutic potential of this compound and its analogs in non-cancerous pathologies is an emerging area of research. This technical guide provides an in-depth overview of the preclinical evaluation of this compound and its closely related compounds in models of neurodegenerative and inflammatory diseases. The information presented herein is intended for researchers, scientists, and drug development professionals interested in the non-oncological applications of Hsp90 inhibition.
Neurodegenerative Disease Models: Focus on Parkinson's Disease
The aggregation of α-synuclein is a pathological hallmark of Parkinson's disease. Hsp90 has been identified as a potential therapeutic target to prevent this aggregation. Preclinical studies have explored the efficacy of this compound and its analogs in models of α-synucleinopathy.
In Vitro Efficacy: Inhibition of α-Synuclein Oligomerization
A study screened a series of novel, orally available, small-molecule Hsp90 inhibitors, including this compound, for their ability to prevent α-synuclein (α-syn) oligomerization in a cell-based assay.[1] The brain-permeable analog SNX-0723 was further characterized, demonstrating a dose-dependent inhibition of α-syn oligomerization and rescue from α-syn-induced toxicity.[1]
Table 1: In Vitro Activity of SNX-0723 in an α-Synuclein Oligomerization Model
| Compound | Assay | Cell Line | EC50 | Reference |
| SNX-0723 | α-synuclein oligomerization (luciferase reporter) | H4 human neuroglioma | 48.2 nM | [1] |
This protocol is based on a bioluminescent protein complementation assay in H4 human neuroglioma cells.[1]
-
Cell Culture and Transfection:
-
H4 cells are cultured in a suitable medium.
-
Cells are transfected with constructs expressing α-synuclein fused to two different fragments of Gaussia luciferase (hGLuc1 and hGLuc2). The interaction of α-synuclein monomers brings the luciferase fragments into proximity, generating a measurable signal.
-
-
Compound Treatment:
-
24 hours post-transfection, cells are treated with varying concentrations of the Hsp90 inhibitor (e.g., SNX-0723, from 10 nM to 10 µM).
-
-
Luciferase Activity Measurement:
-
After a 24-hour incubation with the compound, luciferase activity is measured using a luminometer.
-
-
Data Analysis:
-
The reduction in luciferase signal in treated cells compared to vehicle-treated controls indicates the inhibition of α-synuclein oligomerization.
-
The EC50 value is calculated from the dose-response curve.
-
In Vivo Studies in a Rat Model of Parkinson's Disease
The therapeutic potential of brain-permeable this compound analogs, SNX-0723 and SNX-9114, was evaluated in a rat model of Parkinson's disease induced by adeno-associated virus (AAV)-mediated overexpression of human α-synuclein in the substantia nigra.
Table 2: In Vivo Effects of this compound Analogs in a Rat Model of Parkinson's Disease
| Compound | Dose | Route of Administration | Animal Model | Key Findings | Reference |
| SNX-0723 | 6-10 mg/kg | Oral gavage | AAV-α-synuclein rat | Induced Hsp70 in the brain; showed toxicity at higher doses. | |
| SNX-9114 | 1.5 and 3 mg/kg | Oral gavage | AAV-α-synuclein rat | Significantly increased striatal dopamine content. |
-
Model Induction:
-
Rats are unilaterally injected with AAV8 expressing human α-synuclein into the substantia nigra.
-
-
Compound Administration:
-
Four days post-surgery, animals receive the test compound (SNX-0723 or SNX-9114) or vehicle (0.5% methylcellulose) by oral gavage on a biweekly basis for 7-8 weeks.
-
-
Outcome Measures:
-
Hsp70 Induction: Brain tissue is collected and analyzed for Hsp70 levels by ELISA to confirm target engagement.
-
Dopamine Levels: Striatal dopamine content is measured by HPLC.
-
Toxicity: Animal weight and general health are monitored throughout the study.
-
Inflammatory Disease Models: Focus on Rheumatoid Arthritis
The anti-inflammatory potential of this compound analogs has been investigated in cellular and animal models of rheumatoid arthritis (RA), a chronic autoimmune disease characterized by synovial inflammation and joint destruction.
In Vitro Anti-Inflammatory Effects of SNX-7081
SNX-7081, a close analog of this compound, demonstrated potent anti-inflammatory effects in various cell-based assays relevant to RA pathology.[2][3][4]
Table 3: In Vitro Anti-Inflammatory Activity of SNX-7081
| Assay | Cell Line | Stimulant | Effect of SNX-7081 | IC50 | Reference |
| NF-κB Nuclear Translocation | Jurkat, RA Synovial Fibroblasts | LPS, TNF-α, IL-1β | Inhibition | Nanomolar range | [2][4] |
| Cytokine Production (TNF-α, IL-6, IL-8) | THP-1, HUVECs, RA Synovial Fibroblasts | LPS | Potent Inhibition | Not specified | [2][4] |
| MAPK Signaling (ERK, JNK) | Not specified | Growth factors | Significant reduction | Not specified | [2][4] |
| Nitric Oxide (NO) Production | J774 macrophages | LPS | Sharp inhibition | Not specified | [2][4] |
-
Cell Culture and Treatment:
-
Jurkat cells or RA synovial fibroblasts are cultured in appropriate media.
-
Cells are pre-treated with various concentrations of SNX-7081 for a specified duration.
-
Inflammation is induced by stimulating the cells with lipopolysaccharide (LPS), tumor necrosis factor-alpha (TNF-α), or interleukin-1-beta (IL-1β).
-
-
Nuclear Extraction and NF-κB Quantification:
-
Nuclear extracts are prepared from the cells.
-
The amount of translocated NF-κB (p65 subunit) in the nuclear extracts is quantified using an ELISA-based assay.
-
-
Data Analysis:
-
The inhibition of NF-κB nuclear translocation is determined by comparing the levels in SNX-7081-treated cells to vehicle-treated, stimulated cells.
-
-
Cell Culture and Differentiation:
-
THP-1 human monocytic cells are differentiated into macrophage-like cells using phorbol 12-myristate 13-acetate (PMA).
-
-
Compound Treatment and Stimulation:
-
Differentiated THP-1 cells are pre-treated with SNX-7081.
-
The cells are then stimulated with LPS to induce cytokine production.
-
-
Cytokine Measurement:
-
After a 24-hour incubation, the cell culture supernatant is collected.
-
The concentrations of TNF-α, IL-6, and IL-8 in the supernatant are measured by ELISA.
-
-
Data Analysis:
-
The percentage of inhibition of cytokine production is calculated relative to LPS-stimulated, vehicle-treated cells.
-
In Vivo Efficacy of SNX-4414 in Rat Models of Arthritis
SNX-4414, another close analog of this compound, was evaluated in two preclinical rat models of rheumatoid arthritis: collagen-induced arthritis (CIA) and adjuvant-induced arthritis (AIA).[2][3][4]
Table 4: In Vivo Efficacy of SNX-4414 in Rat Arthritis Models
| Model | Animal | Treatment | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | Rat | Oral | Fully inhibited paw swelling, improved body weight, and normalized scores for inflammation, pannus formation, cartilage damage, and bone resorption. | [2][4] |
| Adjuvant-Induced Arthritis (AIA) | Rat | Oral | Same as above. | [2][4] |
-
Induction of Arthritis:
-
Rats are immunized with an emulsion of bovine type II collagen and complete Freund's adjuvant (CFA) via intradermal injection at the base of the tail.
-
A booster immunization with collagen in incomplete Freund's adjuvant (IFA) is given on day 7.
-
-
Compound Administration:
-
Oral administration of SNX-4414 or vehicle begins at a predetermined time point (prophylactic or therapeutic regimen).
-
-
Assessment of Arthritis:
-
Clinical Scoring: Paw swelling is monitored and scored on a scale of 0-4 for each paw.
-
Body Weight: Changes in body weight are recorded as an indicator of systemic inflammation.
-
Histopathology: At the end of the study, joints are collected for histological analysis of inflammation, pannus formation, cartilage damage, and bone resorption.
-
-
Induction of Arthritis:
-
Arthritis is induced by a single intradermal injection of CFA containing Mycobacterium tuberculosis into the footpad or the base of the tail.
-
-
Compound Administration and Assessment:
-
The protocols for compound administration and assessment of arthritis are similar to those described for the CIA model.
-
References
- 1. Brain-Permeable Small-Molecule Inhibitors of Hsp90 Prevent α-Synuclein Oligomer Formation and Rescue α-Synuclein-Induced Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heat Shock Protein 90 as Therapeutic Target for CVDs and Heart Ageing [mdpi.com]
- 3. Heat-shock protein 90 modulates cardiac ventricular hypertrophy via activation of MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Methodological & Application
SNX-2112 In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
SNX-2112 is a potent and selective synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncogenic client proteins. By binding to the N-terminal ATP pocket of Hsp90, this compound competitively inhibits its chaperone activity, leading to the proteasomal degradation of client proteins involved in cell proliferation, survival, and angiogenesis.[1][2] These application notes provide a comprehensive overview of the in vitro working concentrations of this compound, detailed protocols for key cellular assays, and diagrams of the targeted signaling pathways.
Data Presentation: In Vitro Working Concentrations of this compound
The effective in vitro concentration of this compound varies depending on the cell line, the specific biological endpoint being measured, and the duration of treatment. The following tables summarize the reported working concentrations for various applications.
Table 1: IC50 Values for Cell Proliferation/Viability
| Cell Line | Cancer Type | IC50 Range (nM) | Assay Duration | Reference(s) |
| A-375 | Melanoma | 1 - 3 | 24 h | [3] |
| BT-474, SKBR-3, SKOV-3, MDA-468, MCF-7 | Breast, Ovarian | 10 - 50 | Not Specified | [1][4] |
| H1650 | Non-Small Cell Lung Cancer | 10 - 50 | Not Specified | [1] |
| EBC-1, MKN-45, GTL-16 | Lung, Gastric Cancer | 25.2 - 35.6 | Not Specified | [5] |
| Multiple Myeloma (MM.1S, U266, etc.) | Multiple Myeloma | 19 - 186 | 48 h | [3] |
| Pediatric Cancer Cell Lines | Osteosarcoma, Neuroblastoma | 10 - 100 | 72 h (MTT) | [6][7] |
| K562 | Chronic Myeloid Leukemia | 920 | Not Specified | [1] |
| A549, H1299, H1975 | Non-Small Cell Lung Cancer | 500 - 2360 | 72 h | [2][8] |
Table 2: Effective Concentrations for Mechanistic Studies
| Assay Type | Cell Line | Concentration Range | Effect | Reference(s) |
| Hsp90 Client Protein Degradation | BT-474 | 1 µM | Near-complete loss of HER2 expression by 10 hours.[1][4] | [1][4] |
| Inhibition of p-S6 | A-375 | 1 nM (IC50) | Inhibition of Hsp90 assessed as pS6 degradation after 24 hours.[1][3] | [1][3] |
| Induction of Hsp70 | A-375 | 2 nM (IC50) | Induction of Hsp70 expression.[3] | [3] |
| Inhibition of Akt/ERK Signaling | Various | 1 µM | Loss of phosphorylated Akt and Erk.[4] | [4] |
| Cell Cycle Arrest | EBC-1, etc. | 50 - 1000 nM | G1 arrest at 50 nM, G2 accumulation at higher concentrations.[5] | [5] |
| Apoptosis Induction | K562/ADR | Dose-dependent | Induction of apoptosis and secondary necrosis.[9] | [9] |
| Autophagy Induction | A-375 | Dose-dependent | Induction of autophagy via Akt/mTOR/p70S6K inhibition.[10] | [10] |
Experimental Protocols
Cell Viability Assay (MTT-Based)
This protocol is adapted from methodologies used to assess the cytotoxic effects of this compound on cancer cell lines.[11]
Materials:
-
This compound (stock solution in DMSO)
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Remove the old medium and add 100 µL of the medium containing various concentrations of this compound (e.g., 0-10 µM) or vehicle control (DMSO) to the wells.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot Analysis of Hsp90 Client Proteins
This protocol outlines the procedure to detect the degradation of Hsp90 client proteins like HER2, Akt, and the inhibition of downstream signaling.[4][11]
Materials:
-
This compound
-
Cell line of interest (e.g., BT-474)
-
6-well plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-p-Akt, anti-Erk, anti-p-Erk, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with this compound (e.g., 1 µM) or vehicle control for various time points (e.g., 0, 6, 12, 24, 48 hours).[11]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature 25-50 µg of protein from each sample by boiling in Laemmli buffer.[4]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system. β-actin is commonly used as a loading control.
Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.[11][12]
Materials:
-
This compound
-
Cell line of interest
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the desired concentrations of this compound (e.g., 1.0 µM) for 48 hours.[11]
-
Harvest the cells (including any floating cells in the medium) and wash them twice with cold PBS.
-
Resuspend the cells in 500 µL of 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature for 10-15 minutes.
-
Analyze the stained cells by flow cytometry within 1 hour.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis (Annexin V-positive, PI-positive), and necrosis.
Visualizations
This compound Mechanism of Action
Caption: this compound inhibits Hsp90, leading to client protein degradation.
Downstream Signaling Pathways Affected by this compound
References
- 1. selleckchem.com [selleckchem.com]
- 2. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for SNX-2112 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
SNX-2112 is a potent and selective synthetic inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the conformational stability and function of numerous client proteins involved in cell proliferation, survival, and signaling.[1][2][3] Many of these client proteins are oncoproteins, making Hsp90 an attractive target for cancer therapy.[4] this compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of its client proteins and subsequent inhibition of downstream signaling pathways.[5][6] Western blot analysis is an indispensable technique to elucidate the molecular effects of this compound by monitoring the degradation of Hsp90 client proteins and the modulation of associated signaling pathways.[7][8]
Mechanism of Action
This compound's inhibition of Hsp90 disrupts the chaperone's function, leading to the misfolding and subsequent proteasomal degradation of its client proteins.[4] This targeted degradation affects multiple signaling pathways critical for cancer cell survival and proliferation, including the PI3K/Akt and Raf/MEK/ERK pathways.[1][2][8] A common hallmark of Hsp90 inhibition is the compensatory induction of heat shock proteins, such as Hsp70.[9]
Data Presentation
The following tables summarize the quantitative effects of this compound on various cancer cell lines as determined by proliferation assays and the analysis of protein expression.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nmol/L) | Reference |
| BT-474 | Breast Cancer | 10 - 50 | [6][8] |
| SK-BR-3 | Breast Cancer | 10 - 50 | [6] |
| MCF-7 | Breast Cancer | 10 - 50 | [6] |
| MDA-468 | Breast Cancer | 10 - 50 | [6] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | [6][8] |
| H1650 | Lung Cancer | 10 - 50 | [6][8] |
| GTL-16 | Gastric Carcinoma | ~50 | [10] |
| MKN-45 | Gastric Carcinoma | ~50 | [10] |
| EBC-1 | Lung Cancer | ~50 | [10] |
| A-375 | Melanoma | ~1250 (at 48h) | [3] |
| K562 | Chronic Myeloid Leukemia | ~920 (at 72h) | [3] |
Table 2: Effect of this compound on Hsp90 Client Protein Expression
| Cell Line | Treatment | Target Protein | Observation | Reference |
| BT-474 | 1 µmol/L this compound | HER2 | Near-complete loss by 10 hours | [3][6] |
| BT-474 | 1 µmol/L this compound | Akt | Decline in total protein expression | [6] |
| MM.1S | 24 hours with this compound | Akt, IKBα | Dose-dependent degradation | [1] |
| MCF-7 | Not Specified | HER2, Akt, Raf-1, IKK | Degradation observed | [7] |
| GTL-16, MKN-45, EBC-1 | Dose-dependent this compound | MET, HER-2, EGFR, AKT | Dose-dependent degradation | [10] |
| HeLa | Not Specified | CDK4 | Significant decrease in abundance | [9] |
| A-375 | 0.2 µM this compound (24h) | Akt, p-Akt, IKKα, B-Raf, Erk1/2, p-Erk1/2, GSK3β, Chk1 | Significant reduction | [3] |
Experimental Protocols
Western Blot Analysis of this compound-Treated Cells
This protocol provides a detailed methodology for assessing the effect of this compound on Hsp90 client proteins and downstream signaling pathways.
1. Cell Culture and Treatment:
-
Culture the desired cancer cell line (e.g., BT-474, MCF-7, A-375) in the appropriate growth medium supplemented with fetal bovine serum and antibiotics.
-
Seed cells in 6-well plates or 100 mm dishes and allow them to adhere and reach 70-80% confluency.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM, 50 nM, 100 nM, 500 nM, 1 µM) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 6, 12, 24, or 48 hours).
2. Cell Lysis:
-
After treatment, aspirate the culture medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Add an appropriate volume of ice-cold RIPA lysis buffer containing a protease and phosphatase inhibitor cocktail to each well or dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
3. Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
4. Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load 20-50 µg of protein per lane onto a polyacrylamide gel (the percentage of which will depend on the molecular weight of the target proteins).
-
Run the gel according to the manufacturer's recommendations until adequate separation of proteins is achieved.
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Hsp90 Client Proteins: HER2, Akt, p-Akt, Raf-1, CDK4, MET, EGFR.
-
Downstream Signaling: ERK, p-ERK, PARP (cleaved).
-
Hsp90 Inhibition Marker: Hsp70.
-
Loading Control: GAPDH, β-actin, or β-tubulin.
-
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
7. Detection and Analysis:
-
Incubate the membrane with an enhanced chemiluminescent (ECL) substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control to compare the relative protein expression levels between treated and untreated samples.
Mandatory Visualizations
Caption: this compound inhibits Hsp90, leading to client protein degradation and pathway inhibition.
Caption: Workflow for Western blot analysis of this compound treated cells.
References
- 1. ashpublications.org [ashpublications.org]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. benchchem.com [benchchem.com]
- 5. Suppression of the HSP90-HIF1α pathway with SNX2112-encapsulated nano-micelles for effective triple-negative breast cancer photothermal combined photo ... - Journal of Materials Chemistry B (RSC Publishing) DOI:10.1039/D5TB00071H [pubs.rsc.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Cell Cycle Analysis with SNX-2112
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing cell cycle analysis on cells treated with SNX-2112, a potent inhibitor of Heat Shock Protein 90 (HSP90). The protocols detailed below are intended for use by researchers and scientists in the fields of cancer biology, pharmacology, and drug development to assess the cytostatic and cytotoxic effects of this compound.
Introduction to this compound and Cell Cycle Analysis
This compound is a small molecule inhibitor of HSP90, a molecular chaperone responsible for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1][2] By inhibiting HSP90, this compound leads to the degradation of these client proteins, including key cell cycle regulators like AKT, Raf-1, and HER2, as well as proteins involved in apoptosis.[3][4][5] This disruption of cellular signaling pathways ultimately results in cell cycle arrest and programmed cell death (apoptosis).[6][7]
Cell cycle analysis is a powerful technique used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M). This is typically achieved by staining the cellular DNA with a fluorescent dye, such as propidium iodide (PI), and analyzing the fluorescence intensity of individual cells using flow cytometry.[8][9][10] The amount of DNA in a cell is directly proportional to its fluorescence, allowing for the quantification of cells in each phase. This method is invaluable for assessing the effects of compounds like this compound on cell proliferation.
Principle of the Assay
The protocol described here is based on the principle that this compound, as an HSP90 inhibitor, will induce cell cycle arrest at specific checkpoints. The most commonly observed effects are arrest in the G1 or G2/M phase of the cell cycle.[3][4][7][11][12] This protocol utilizes propidium iodide (PI) staining of DNA in permeabilized cells followed by flow cytometric analysis to quantify the percentage of cells in each phase of the cell cycle after treatment with this compound.[8][9][13]
Signaling Pathway Affected by this compound
The following diagram illustrates the mechanism of action of this compound. By inhibiting HSP90, it leads to the degradation of client proteins, which in turn affects downstream signaling pathways that control the cell cycle and apoptosis.
Caption: Mechanism of this compound induced cell cycle arrest and apoptosis.
Experimental Workflow
The following diagram outlines the general workflow for performing a cell cycle analysis experiment with this compound.
Caption: Experimental workflow for cell cycle analysis using this compound.
Materials and Reagents
-
Cell Lines: Appropriate cancer cell lines (e.g., MCF-7, K562/ADR, BT-474).[3][4][7]
-
This compound: Stock solution in DMSO.
-
Cell Culture Medium: As required for the specific cell line.
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS): pH 7.4.
-
Propidium Iodide (PI) Staining Solution:
-
50 µg/mL Propidium Iodide
-
100 µg/mL RNase A
-
0.1% (v/v) Triton X-100 in PBS
-
-
Fixative: Ice-cold 70% ethanol.
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Centrifuge
-
Flow cytometer
-
Vortex mixer
-
Pipettes and sterile tips
-
Flow cytometry tubes
-
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.
6.1. Cell Seeding and Treatment
-
Culture the chosen cancer cell line in the appropriate medium supplemented with FBS and antibiotics.
-
Seed the cells in 6-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment and do not reach confluency by the end of the experiment. A typical density is 1-5 x 10^5 cells/well.
-
Allow the cells to attach and grow for 24 hours in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in the cell culture medium. It is recommended to test a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for inducing cell cycle arrest.[5][14] Include a vehicle control (DMSO) at the same concentration as the highest this compound treatment.
-
Remove the old medium from the wells and add the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).[15][16]
6.2. Cell Harvesting and Fixation
-
After the incubation period, collect the culture medium (which may contain floating, apoptotic cells).
-
Wash the adherent cells with PBS and then detach them using Trypsin-EDTA.
-
Combine the detached cells with the collected medium from step 1.
-
Transfer the cell suspension to a centrifuge tube and pellet the cells by centrifugation at 300 x g for 5 minutes.[9]
-
Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.
-
While gently vortexing the cell suspension, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells.[9][13] This step is crucial for permeabilizing the cells and preventing clumping.
-
Incubate the cells on ice for at least 30 minutes, or store them at -20°C for later analysis.[17]
6.3. Propidium Iodide Staining
-
Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet them.[17]
-
Carefully decant the ethanol without disturbing the cell pellet.
-
Wash the cells by resuspending the pellet in 5 mL of PBS and centrifuging at 850 x g for 5 minutes. Repeat this wash step once.
-
Resuspend the cell pellet in 500 µL of PI staining solution (containing RNase A and Triton X-100).[13]
-
Incubate the cells in the dark at room temperature for 15-30 minutes.[13]
6.4. Flow Cytometry Analysis
-
Analyze the stained cells on a flow cytometer.
-
Use a low flow rate to ensure accurate data acquisition.[9]
-
Collect data for at least 10,000-20,000 events per sample.
-
Use appropriate software to gate the cell population and exclude doublets and debris.
-
Generate a histogram of PI fluorescence intensity to visualize the cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation
The quantitative data from the cell cycle analysis should be summarized in a clear and structured table for easy comparison between different treatment conditions.
Table 1: Effect of this compound on Cell Cycle Distribution in [Cell Line Name] Cells after [Time] Hours of Treatment
| Treatment Concentration | % Cells in G0/G1 Phase (Mean ± SD) | % Cells in S Phase (Mean ± SD) | % Cells in G2/M Phase (Mean ± SD) | % Sub-G1 (Apoptotic) Cells (Mean ± SD) |
| Vehicle Control (DMSO) | ||||
| 10 nM this compound | ||||
| 50 nM this compound | ||||
| 100 nM this compound | ||||
| 500 nM this compound | ||||
| 1 µM this compound |
Data should be presented as the mean ± standard deviation from at least three independent experiments.
Troubleshooting
| Issue | Possible Cause | Solution |
| High Coefficient of Variation (CV) of G1 peak | - Improper fixation | - Ensure dropwise addition of cold ethanol while vortexing. |
| - Cell clumping | - Ensure a single-cell suspension before fixation. Filter cells if necessary. | |
| - High flow rate | - Use a low flow rate during acquisition. | |
| No significant change in cell cycle distribution | - this compound concentration is too low | - Perform a dose-response experiment to determine the optimal concentration. |
| - Treatment time is too short | - Perform a time-course experiment (e.g., 24, 48, 72 hours). | |
| - Cell line is resistant | - Consider using a different cell line or a combination therapy approach. | |
| High percentage of Sub-G1 cells | - this compound is inducing significant apoptosis | - This is an expected outcome at higher concentrations or longer incubation times. Quantify this population as an indicator of apoptosis. |
| RNA contamination | - Incomplete RNase A digestion | - Ensure RNase A is active and incubation time is sufficient. |
Conclusion
This document provides a detailed protocol for performing cell cycle analysis on cells treated with the HSP90 inhibitor this compound. By following these guidelines, researchers can effectively evaluate the impact of this compound on cell cycle progression and gain valuable insights into its mechanism of action as a potential anti-cancer therapeutic. The provided diagrams and tables serve as a template for data visualization and presentation, facilitating clear communication of experimental findings.
References
- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. Propidium Iodide Cell Viability Flow Cytometry Protocol: R&D Systems [rndsystems.com]
- 11. Comparative effects of SNX-7081 and this compound on cell cycle, apoptosis and Hsp90 client proteins in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 14. selleckchem.com [selleckchem.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. ucl.ac.uk [ucl.ac.uk]
Application Notes and Protocols for SNX-2112-Induced Apoptosis Assay Using Annexin V
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for assessing SNX-2112-induced apoptosis using an Annexin V-based flow cytometry assay. This compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and ultimately inducing apoptosis in cancer cells.[3][4][5]
The Annexin V assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. In the presence of calcium, Annexin V, a cellular protein with a high affinity for PS, binds to the exposed PS residues.[6] When conjugated to a fluorochrome such as FITC, Annexin V can be used to identify apoptotic cells by flow cytometry. Co-staining with a viability dye like Propidium Iodide (PI), which can only enter cells with compromised membranes, allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
This compound Mechanism of Action and Apoptosis Induction
This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the proteasomal degradation of Hsp90 client proteins.[1][7] These client proteins include critical mediators of cell proliferation, survival, and angiogenesis, such as HER2, Akt, Raf-1, and EGFR.[3][4][8] The degradation of these proteins disrupts downstream signaling pathways, including the PI3K/Akt and Raf/MEK/ERK pathways, leading to cell cycle arrest and the activation of apoptotic cascades.[2][3]
This compound has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[9][10] This involves the activation of caspases, including caspase-3, -8, and -9, and the subsequent cleavage of substrates like poly (ADP-ribose) polymerase (PARP).[2][9] The mitochondrial pathway is often initiated by the release of cytochrome c, a process regulated by the Bcl-2 family of proteins.[4][9]
Quantitative Data on this compound-Induced Apoptosis
The following tables summarize quantitative data from studies investigating the apoptotic effects of this compound in various cancer cell lines.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | % Apoptotic Cells (Annexin V+) | Reference |
| K562 | Chronic Myeloid Leukemia | 1 µM | 48 h | ~35% | [11] |
| A375 | Melanoma | 1 µM | 48 h | ~40% | [11] |
| Hep-2 | Laryngeal Carcinoma | 1 µM | 48 h | ~45% | [11] |
| A549 | Non-Small Cell Lung Cancer | 1 µM | 48 h | ~30% | [11] |
| SW-620 | Colorectal Adenocarcinoma | 1 µM | 48 h | ~25% | [11] |
| HeLa | Cervical Cancer | 1 µM | 48 h | ~20% | [11] |
| Eca-109 | Esophageal Squamous Cell Carcinoma | Not specified | Not specified | 47.02% | [12] |
Note: The percentage of apoptotic cells can vary depending on the specific experimental conditions and the cell line used.
Experimental Protocols
Materials and Reagents
-
This compound
-
Cell culture medium and supplements
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (for adherent cells)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer)
-
Flow cytometer
Cell Culture and Treatment
-
Culture the desired cancer cell line in the appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Seed the cells in 6-well plates at a density that will allow for logarithmic growth during the treatment period.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 50, 100 nM, 1 µM) for the desired time points (e.g., 24, 48, 72 hours). Include a vehicle-treated control group.
Annexin V and Propidium Iodide Staining Protocol
This protocol is a general guideline and may need to be optimized for specific cell lines and experimental conditions.[13][14]
-
Harvest Cells:
-
For suspension cells, gently collect the cells by centrifugation.
-
For adherent cells, carefully collect the culture medium (which may contain floating apoptotic cells) and then detach the adherent cells using trypsin-EDTA. Combine the detached cells with the collected medium.
-
-
Wash Cells: Wash the collected cells twice with cold PBS by centrifuging at approximately 300 x g for 5 minutes and resuspending the pellet in PBS.[13]
-
Prepare 1X Binding Buffer: Dilute the 10X Binding Buffer to 1X with distilled water.
-
Resuspend Cells: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (containing 1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide solution to the cell suspension.
-
Gently vortex the tube to mix.
-
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.
Flow Cytometry Data Analysis
-
Controls: Include unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI to set up compensation and gates.
-
Gating:
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (though this population is often grouped with late apoptotic cells).
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for Annexin V apoptosis assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. ucl.ac.uk [ucl.ac.uk]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Antitumor activity of this compound, a synthetic heat shock protein-90 inhibitor, in MET-amplified tumor cells with or without resistance to selective MET inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. spandidos-publications.com [spandidos-publications.com]
- 12. researchgate.net [researchgate.net]
- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 14. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
Application Notes and Protocols for SNX-2112 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of SNX-2112, a potent and selective Hsp90 inhibitor, in mouse xenograft models. The protocols and data presented are compiled from various preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments. This compound is often administered as its orally bioavailable prodrug, SNX-5422, which is rapidly converted to the active compound this compound in vivo.[1][2][3]
Core Concepts and Signaling Pathway
This compound functions by competitively binding to the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell proliferation, survival, and angiogenesis.[4] Inhibition of Hsp90 leads to the degradation of these client proteins, including key oncogenic kinases such as HER2, AKT, and ERK, resulting in cell cycle arrest and apoptosis.[1][2] The antitumor activity of this compound has been demonstrated in various cancer models, including those dependent on HER kinase signaling and MET amplification.[1][5]
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Measuring SNX-2112-Induced Client Protein Degradation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to measuring the degradation of client proteins induced by SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, leading to the destabilization and subsequent degradation of a wide range of Hsp90 client proteins, many of which are critical for cancer cell survival and proliferation.[1][2][3] This document outlines the mechanism of action of this compound, detailed protocols for quantifying client protein degradation, and methods for visualizing the associated signaling pathways and experimental workflows.
Mechanism of Action of this compound
This compound, as an Hsp90 inhibitor, disrupts the chaperone's function, which is essential for the proper folding, stability, and activity of numerous client proteins.[4][5] By inhibiting Hsp90's ATPase activity, this compound triggers the misfolding of these client proteins, marking them for ubiquitination and subsequent degradation by the 26S proteasome.[5] This targeted degradation of oncoproteins, such as HER2, Akt, and Raf-1, underlies the potent anti-tumor activity of this compound.[1][6][7]
Quantitative Data on this compound-Induced Client Protein Degradation
The efficacy of this compound in promoting client protein degradation can be quantified through dose-response and time-course experiments. The following tables summarize representative data for key Hsp90 client proteins.
Table 1: Dose-Dependent Degradation of Hsp90 Client Proteins by this compound
| Client Protein | Cell Line | This compound Concentration (nM) | Degradation (%) | Reference |
| HER2 | BT-474 | 10 | 50 | [1] |
| HER2 | BT-474 | 100 | >90 | [1] |
| Akt | MM.1S | 125 | Significant | [8] |
| IκBα | MM.1S | 125 | Significant | [8] |
| p-ERK | AU565 | 11 (IC50) | 50 | [9] |
| Her2 | AU565 | 11 (IC50) | 50 | [9] |
| p-S6 | A375 | 1 (IC50) | 50 | [9] |
Table 2: Time-Course of Hsp90 Client Protein Degradation by this compound
| Client Protein | Cell Line | This compound Concentration | Time (hours) | Degradation | Reference |
| HER2 | BT-474 | 1 µM | 3-6 | Onset | [1] |
| HER2 | BT-474 | 1 µM | 10 | Near-complete | [1] |
| Akt | BT-474 | 1 µM | 24-48 | Maximal | [1] |
| Multiple Clients | A-375 | Not Specified | Time-dependent | Observed | [7] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Client Protein Degradation
Western blotting is a widely used technique to detect and quantify the levels of specific proteins in a sample. This protocol outlines the steps to assess the degradation of Hsp90 client proteins following treatment with this compound.[5][10][11]
Materials:
-
Cell culture reagents
-
This compound (and vehicle control, e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target client protein and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Seed cells at an appropriate density in culture plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound or a vehicle control for the desired time points (e.g., 0, 4, 8, 16, 24 hours).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[10]
-
Carefully transfer the supernatant (clarified lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Sample Preparation for SDS-PAGE:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add an equal volume of 2x Laemmli sample buffer to each lysate.
-
Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.
-
Run the gel to separate the proteins by size.
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target client protein (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Repeat the immunoblotting process for the loading control protein.
-
-
Detection and Analysis:
-
Apply the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the intensity of the client protein band to the corresponding loading control band.
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Immunoprecipitation (IP) to Study Hsp90-Client Protein Interactions
Immunoprecipitation is used to isolate a specific protein (and its binding partners) from a complex mixture. This protocol can be adapted to investigate the disruption of Hsp90-client protein interactions by this compound.[12][13]
Materials:
-
Cell culture reagents and this compound
-
Ice-cold PBS
-
Cell Lysis Buffer (non-denaturing, e.g., Triton X-100 based) with protease and phosphatase inhibitors
-
Primary antibody against the Hsp90 client protein
-
Protein A/G magnetic beads or agarose resin
-
Wash Buffer (e.g., lysis buffer with lower detergent concentration)
-
Elution Buffer (e.g., 2X Laemmli sample buffer for denaturing elution, or a high salt/low pH buffer for native elution)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture, Treatment, and Lysis:
-
Follow steps 1 and 2 from the Western Blot protocol, using a non-denaturing lysis buffer.
-
-
Pre-clearing the Lysate (Optional but Recommended):
-
Add Protein A/G beads to the clarified lysate and incubate for 30-60 minutes at 4°C with gentle rotation to reduce non-specific binding.
-
Pellet the beads and transfer the supernatant to a new tube.
-
-
Immunoprecipitation:
-
Add the primary antibody against the client protein to the pre-cleared lysate.
-
Incubate for 2-4 hours or overnight at 4°C with gentle rotation.
-
Add fresh Protein A/G beads to the lysate-antibody mixture and incubate for an additional 1-2 hours at 4°C to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Carefully remove and discard the supernatant.
-
Wash the beads three to five times with ice-cold wash buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Resuspend the beads in elution buffer.
-
For Western blot analysis, use Laemmli buffer and boil for 5-10 minutes.
-
Centrifuge to pellet the beads and collect the supernatant containing the eluted proteins.
-
-
Analysis:
-
Analyze the eluted proteins by Western blotting, probing for both the client protein (to confirm successful immunoprecipitation) and Hsp90 (to assess the interaction).
-
Protocol 3: Mass Spectrometry-Based Proteomics for Global Protein Degradation Analysis
Mass spectrometry (MS)-based proteomics offers a powerful, unbiased approach to identify and quantify changes in the entire proteome upon this compound treatment. This allows for the discovery of novel Hsp90 client proteins and a comprehensive understanding of the drug's effects.[14][15][16][17]
General Workflow:
-
Sample Preparation:
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and extract total protein.
-
Quantify protein concentration.
-
-
Protein Digestion:
-
Denature, reduce, and alkylate the protein samples.
-
Digest the proteins into peptides using an enzyme such as trypsin.
-
-
Peptide Labeling (for quantitative proteomics, e.g., TMT or SILAC):
-
Label peptides from different treatment conditions with isobaric tags (e.g., TMT) or by metabolic labeling (SILAC).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS):
-
Separate the peptides by liquid chromatography.
-
Analyze the peptides by tandem mass spectrometry to determine their sequence and quantity.
-
-
Data Analysis:
-
Use specialized software to identify and quantify proteins.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated in response to this compound treatment.
-
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound-induced protein degradation.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. Proteome Turnover in the Spotlight: Approaches, Applications, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantitative measurement of the requirement of diverse protein degradation pathways in MHC class I peptide presentation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pnas.org [pnas.org]
- 17. youtube.com [youtube.com]
Application Notes and Protocols: SNX-2112 and Cisplatin Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the preclinical rationale and experimental protocols for the combination therapy of SNX-2112, a potent Hsp90 inhibitor, and cisplatin, a conventional chemotherapeutic agent. The synergistic anti-tumor effects of this combination have been observed in various cancer models, including pediatric cancers and head and neck squamous cell carcinoma.
Mechanism of Synergy
The combination of this compound and cisplatin exhibits a synergistic effect primarily through the inhibition of Heat Shock Protein 90 (Hsp90) by this compound, which sensitizes cancer cells to cisplatin-induced DNA damage. Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins involved in oncogenic signaling pathways, including those that mediate DNA repair and cell survival.
This compound-mediated Hsp90 inhibition leads to the degradation of key client proteins such as AKT and C-Raf.[1] This disruption of pro-survival signaling pathways enhances the cytotoxic effects of cisplatin. Furthermore, Hsp90 inhibition can downregulate proteins involved in DNA repair pathways, impairing the cell's ability to recover from cisplatin-induced DNA adducts and leading to increased apoptosis. This combined assault on cancer cells—DNA damage by cisplatin and suppression of survival and repair mechanisms by this compound—results in enhanced tumor cell death.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies on the combination of this compound and cisplatin.
Table 1: In Vitro Efficacy of this compound and Cisplatin Combination
| Cell Line | Cancer Type | This compound IC50 (nM) | Cisplatin IC50 (µM) | Combination Effect | Reference |
| Pediatric Cancer Cell Lines (unspecified) | Osteosarcoma, Neuroblastoma, etc. | 10-100 | Not Specified | Synergistic inhibition of cell growth observed. | [1] |
| UMSCC-38 | Head and Neck Squamous Cell Carcinoma (mtTP53) | Not Specified | 10 | Enhanced activity observed with 75 nM this compound and 10 µM cisplatin. | |
| UMSCC-46 | Head and Neck Squamous Cell Carcinoma (mtTP53) | Not Specified | 2.5 | Enhanced activity observed with 37.5 nM this compound and 2.5 µM cisplatin. |
Note: IC50 values for the combination treatment and specific quantitative measures of synergy (e.g., Combination Index) were not available in the abstracts. Detailed information is likely present in the full-text articles.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Synergistic mechanism of this compound and cisplatin.
Caption: Experimental workflow for in vitro combination studies.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound and cisplatin combination therapy. These are generalized protocols and may require optimization for specific cell lines and laboratory conditions.
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines (e.g., UMSCC-38, UMSCC-46)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Cisplatin (stock solution in a suitable solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound and cisplatin, both individually and in combination, in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO).
-
Incubate for 48-72 hours at 37°C.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C, or until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay
This assay assesses the long-term survival and proliferative capacity of cells after treatment.
Materials:
-
Cancer cell lines
-
Complete growth medium
-
This compound
-
Cisplatin
-
6-well plates
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Protocol:
-
Seed cells in 6-well plates at a low density (e.g., 200-1000 cells/well) and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound, cisplatin, or the combination for a specified period (e.g., 24 hours).
-
Remove the drug-containing medium, wash the cells with PBS, and add fresh complete growth medium.
-
Incubate the plates for 10-14 days, allowing colonies to form.
-
Fix the colonies with methanol for 15 minutes.
-
Stain the colonies with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (containing >50 cells).
-
Calculate the surviving fraction for each treatment group relative to the untreated control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins.
Materials:
-
Treated and untreated cell pellets
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-c-Raf, anti-PARP, anti-cleaved PARP, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Chemiluminescence imaging system
Protocol:
-
Lyse the cell pellets in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL detection reagent and a chemiluminescence imaging system.
-
Use β-actin as a loading control to normalize protein expression.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Protocol:
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing, and incubate at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cells in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the sub-G1 peak can be indicative of apoptosis.
Analysis of Synergy
The median-effect analysis is a common method to determine if the combination of two drugs is synergistic, additive, or antagonistic.
Methodology:
-
Generate dose-response curves for this compound and cisplatin individually and in combination (at a constant ratio) using the MTT assay data.
-
Use software like CompuSyn or CalcuSyn to perform the median-effect analysis based on the Chou-Talalay method.
-
The software will calculate a Combination Index (CI) for different effect levels (fractions of cells affected).
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
These protocols provide a framework for the preclinical evaluation of this compound and cisplatin combination therapy. Researchers should adapt these methods to their specific experimental needs and cell systems.
References
Troubleshooting & Optimization
Technical Support Center: SNX-2112 Resistance Mechanisms
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the HSP90 inhibitor, SNX-2112.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] It competitively binds to the N-terminal ATP-binding pocket of HSP90, which inhibits its chaperone function.[3][4] This disruption leads to the misfolding and subsequent degradation of numerous HSP90 "client" proteins, many of which are critical for cancer cell growth, proliferation, and survival.[1][2][5] The degradation of these oncoproteins, such as AKT, HER2, and RAF-1, is a primary driver of the anti-cancer activity of this compound.[5][6][7]
Q2: What are the potential mechanisms of resistance to this compound and other HSP90 inhibitors?
Resistance to HSP90 inhibitors like this compound can be complex and multifactorial.[8] Key potential mechanisms include:
-
Induction of the Heat Shock Response (HSR): Inhibition of HSP90 often triggers a cellular stress response, leading to the upregulation of other pro-survival chaperones like HSP70 and HSP27, which can partially compensate for HSP90 inhibition.[8][9][10]
-
Activation of Bypass Signaling Pathways: Cancer cells can adapt by upregulating alternative survival pathways that are not dependent on HSP90 client proteins. For instance, resistance to a MET inhibitor in MET-amplified cells was overcome by this compound, suggesting HSP90 inhibition can block these bypass routes.[11]
-
Increased Drug Efflux: Overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), can reduce the intracellular concentration of the inhibitor. However, some studies suggest that this compound may be effective in multidrug-resistant cells that overexpress P-gp.[6][12]
-
Alterations in HSP90 or Co-chaperones: Mutations in the HSP90 drug-binding site or altered expression of co-chaperones like p23 or Aha1 can affect inhibitor efficacy.[8]
Q3: How does this compound treatment affect downstream signaling pathways?
This compound treatment leads to the degradation of key signaling proteins that are HSP90 clients. This results in the abrogation of several critical oncogenic pathways, including:
-
PI3K/AKT Pathway: this compound treatment leads to a decline in total AKT expression and inhibits its phosphorylation, disrupting this key survival pathway.[3][6]
-
RAS/RAF/MEK/ERK Pathway: Degradation of client proteins like c-Raf leads to the inhibition of ERK activation.[1][7] These disruptions can induce cell cycle arrest, apoptosis, and autophagy.[3][7][13]
Troubleshooting Guide
Problem 1: I am not observing the expected degradation of HSP90 client proteins (e.g., AKT, HER2, c-Raf) after this compound treatment.
| Possible Cause | Troubleshooting Action |
| Incorrect Inhibitor Concentration | Perform a dose-response experiment. IC50 values can vary significantly between cell lines.[10] Start with a range of concentrations (e.g., 10 nM to 1 µM) to determine the optimal dose for your specific cells.[3] |
| Insufficient Incubation Time | Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal duration for observing client protein degradation.[10] Some client proteins may degrade within hours, while others may take longer.[3] |
| Compound Stability/Solubility | Ensure this compound is properly stored and fully dissolved. Prepare fresh stock solutions in DMSO and avoid repeated freeze-thaw cycles. The final DMSO concentration in the cell culture medium should typically be below 0.1%.[10][14] |
| Suboptimal Western Blot Protocol | Ensure complete cell lysis using a buffer with fresh protease and phosphatase inhibitors. Optimize antibody concentrations and incubation times. Always include a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.[10][15] |
| Cell Line Insensitivity | The specific client protein you are probing may not be highly dependent on HSP90 in your chosen cell line. Select a client protein known to be highly sensitive to HSP90 inhibition, such as HER2 in HER2-positive breast cancer cells.[10] As a positive control for HSP90 inhibition, check for the upregulation of HSP70.[15] |
Problem 2: My cells show an initial response to this compound, but then seem to recover or develop resistance over time.
| Possible Cause | Troubleshooting Action |
| Induction of Heat Shock Response | The initial inhibition of HSP90 can trigger a rebound effect by upregulating pro-survival chaperones like HSP70.[8][10] Analyze earlier time points to see the initial effect before this compensatory response occurs. Consider co-treatment with an HSP70 inhibitor. |
| Selection of a Resistant Subpopulation | Continuous exposure to a drug can select for a small number of pre-existing resistant cells. To investigate this, you can attempt to generate a resistant cell line through continuous, dose-escalating treatment.[16][17] |
| Activation of Bypass Pathways | Resistant cells may have activated alternative signaling pathways. Use pathway analysis tools (e.g., phospho-kinase arrays) to compare the signaling profiles of sensitive and resistant cells to identify potential bypass mechanisms. |
Problem 3: I am seeing high variability in my cell viability (e.g., MTT, CellTiter-Glo) assay results.
| Possible Cause | Troubleshooting Action |
| Inconsistent Cell Seeding Density | Ensure a uniform number of cells is seeded per well. Cell density can significantly impact drug response. Optimize seeding density before starting the experiment.[10] |
| Edge Effects in Multi-well Plates | Wells on the perimeter of the plate are more prone to evaporation, which can concentrate the drug and affect cell growth. Avoid using the outer wells for experimental samples or ensure proper humidification in the incubator. |
| Assay Interference | The chemical properties of this compound or the chosen viability reagent may interfere with each other. For dye reduction assays (like MTT), ensure the formazan crystals are fully solubilized before reading the absorbance.[14] For luminescence-based assays (like CellTiter-Glo), ensure complete cell lysis.[18] |
| Incorrect Incubation Time | The optimal incubation time for a viability assay after drug treatment can vary. A typical range is 24 to 72 hours.[14] Run a time-course experiment to determine the best endpoint for your specific cell line and drug concentration. |
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound in various non-small cell lung cancer (NSCLC) cell lines, demonstrating the variability in sensitivity across different genetic backgrounds.
| Cell Line | IC50 (µM) | Reference |
| A549 | 0.50 ± 0.01 | [4] |
| H1299 | 1.14 ± 1.11 | [4] |
| H1975 | 2.36 ± 0.82 | [4] |
Key Experimental Protocols
Protocol 1: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol is used to assess the on-target activity of this compound by measuring the degradation of HSP90 client proteins.[19]
-
Cell Treatment: Seed cells and allow them to attach overnight. Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired duration (e.g., 24 hours).[19]
-
Cell Lysis: Wash cells twice with ice-cold PBS. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[15] Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[19]
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.[15]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.[19]
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane onto an SDS-PAGE gel.[20] Transfer the separated proteins to a PVDF or nitrocellulose membrane.[20]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[20]
-
Incubate the membrane with primary antibodies against your target client proteins (e.g., AKT, HER2, c-Raf), HSP70 (as a positive control for HSP90 inhibition), and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[19]
-
Wash the membrane three times with TBST.[19]
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[19]
-
Wash the membrane three times with TBST.[19]
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[15]
Protocol 2: Generation of a Drug-Resistant Cell Line
This protocol describes a general method for developing a cell line with acquired resistance to this compound through continuous, dose-escalating exposure.[16][17]
-
Determine Initial IC50: First, determine the IC50 of this compound in your parental cell line using a standard cell viability assay (e.g., MTT or CellTiter-Glo).[17]
-
Initial Drug Exposure: Begin by continuously culturing the parental cells in a medium containing this compound at a sub-lethal concentration (e.g., IC10-IC20).[16][21]
-
Dose Escalation: Once the cells have adapted and are proliferating steadily (typically after several passages), incrementally increase the concentration of this compound.[16][17] This process is repeated over several weeks to months.[17] If significant cell death occurs, reduce the concentration to the previous level until the culture recovers.[16]
-
Resistance Confirmation: Periodically, test the sensitivity of the cultured cells to this compound by performing a cell viability assay and calculating the new IC50 value.[16] A significant increase in the IC50 compared to the parental cell line indicates the development of resistance.[17]
-
Maintenance of Resistant Phenotype: To maintain the resistant phenotype, the established cell line should be continuously cultured in a medium containing a maintenance concentration of this compound (e.g., the concentration at which resistance was established or a slightly lower dose).[16]
-
Cryopreservation: It is crucial to create frozen stocks of the cells at various stages of the selection process.[16]
Visualizations
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to Hsp90 Inhibitor Drugs: A Complex Mosaic Emerges - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Item - Mechanisms of resistance to Hsp90 inhibitor drugs: a complex mosaic emerges - University of Lincoln - Figshare [repository.lincoln.ac.uk]
- 10. benchchem.com [benchchem.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of Drug-resistant Cell Lines for Experimental Procedures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Implementation of In Vitro Drug Resistance Assays: Maximizing the Potential for Uncovering Clinically Relevant Resistance Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
SNX-2112 Apoptosis Induction: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing SNX-2112 treatment duration to induce apoptosis in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in inducing apoptosis?
This compound is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90).[1][2][3][4][5] Hsp90 is a molecular chaperone responsible for the conformational stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[2][4][5][6] By binding to the N-terminal ATP-binding pocket of Hsp90, this compound competitively inhibits its chaperone activity.[7] This leads to the proteasomal degradation of Hsp90 client proteins, including key signaling molecules like HER2, Akt, and Raf-1.[8][9] The degradation of these pro-survival proteins disrupts downstream signaling pathways, such as the PI3K/Akt/mTOR and RAF/MEK/ERK pathways, ultimately leading to the induction of apoptosis.[1][4][9] this compound has been shown to activate both the intrinsic (mitochondrial-mediated) and extrinsic (death receptor-mediated) apoptotic pathways.[1][3]
Q2: How does this compound treatment affect apoptosis-related proteins?
This compound treatment modulates the expression and activity of several key apoptosis-related proteins:
-
Bcl-2 Family Proteins: It downregulates anti-apoptotic proteins like Bcl-2 and Bcl-xL and upregulates pro-apoptotic proteins such as Bax and Bid.[1][3][8] This shift in the balance of Bcl-2 family proteins promotes mitochondrial outer membrane permeabilization and the release of cytochrome c.[2]
-
Caspases: this compound treatment leads to the activation of initiator caspases (caspase-8 and caspase-9) and executioner caspases (caspase-3 and caspase-7).[1][3][4][7]
-
PARP: The activation of executioner caspases results in the cleavage of Poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis.[1][3][4][7][8]
-
Inhibitor of Apoptosis Proteins (IAPs): this compound can lead to the downregulation of IAPs like XIAP.[1]
Q3: Is there an optimal concentration and duration of this compound treatment for inducing apoptosis?
The optimal concentration and duration of this compound treatment are cell-line dependent and should be determined empirically for each experimental system. However, existing studies provide a general range. The inhibitory effects of this compound on cell proliferation are typically observed in the nanomolar range, with IC50 values ranging from 10 to 100 nM in various cancer cell lines.[7][10] Apoptosis induction is both dose- and time-dependent.[2][3] Significant apoptosis is often observed after 24 to 72 hours of treatment.[1] It is recommended to perform a time-course and dose-response experiment to determine the optimal conditions for your specific cell line.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no apoptosis observed after this compound treatment. | Insufficient drug concentration or treatment duration: The concentration of this compound may be too low, or the incubation time may be too short to induce a significant apoptotic response.[11] | Perform a dose-response experiment with a range of this compound concentrations (e.g., 10 nM to 1 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions. |
| Cell line resistance: The target cells may be inherently resistant to Hsp90 inhibition or have developed resistance. | Consider using a different cell line or combination therapy. Verify the expression and functionality of key proteins in the apoptotic pathway. | |
| Drug instability: this compound may have degraded due to improper storage or handling. | Ensure this compound is stored correctly (typically at -20°C or -80°C) and prepare fresh dilutions for each experiment. | |
| High background apoptosis in control (untreated) cells. | Poor cell health: Cells may be unhealthy due to over-confluency, nutrient deprivation, or contamination.[11] | Use cells at a low passage number and ensure they are in the logarithmic growth phase. Maintain sterile cell culture conditions. |
| Harsh cell handling: Excessive trypsinization or centrifugation can induce mechanical stress and apoptosis. | Handle cells gently. Use a shorter trypsinization time and lower centrifugation speeds. | |
| Inconsistent results between experiments. | Variability in cell culture conditions: Differences in cell density, passage number, or media composition can affect the cellular response to this compound. | Standardize all cell culture parameters, including seeding density, passage number, and media formulation. |
| Inaccurate drug concentration: Errors in preparing this compound dilutions can lead to variability. | Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make fresh serial dilutions for each experiment. | |
| Annexin V/PI staining shows a high percentage of necrotic cells (Annexin V+/PI+) even at early time points. | High drug concentration: The concentration of this compound may be too high, leading to rapid cell death through necrosis rather than apoptosis. | Use a lower concentration range in your dose-response experiments. |
| Delayed analysis: Delay in analyzing cells after staining can lead to progression from apoptosis to secondary necrosis. | Analyze the cells by flow cytometry as soon as possible after the staining procedure. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Treatment Duration (h) | Reference |
| K562 | Chronic Myeloid Leukemia | 920 | Not Specified | [7] |
| BT474 | Breast Cancer | 10 - 50 | Not Specified | [7] |
| SKBR-3 | Breast Cancer | 10 - 50 | Not Specified | [7] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | Not Specified | [7] |
| MDA-468 | Breast Cancer | 10 - 50 | Not Specified | [7] |
| MCF-7 | Breast Cancer | 10 - 50 | Not Specified | [7] |
| H1650 | Lung Cancer | 10 - 50 | Not Specified | [7] |
| A375 | Melanoma | 1 | 24 | [7] |
| LNCAP | Prostate Cancer | 3 | 72 - 144 | [7] |
| SW620 | Colorectal Cancer | 3 | 72 - 144 | [7] |
Table 2: Time-Dependent Effects of this compound on Hsp90 Client Proteins
| Cell Line | Protein | Treatment Concentration | Time to Degradation | Reference |
| BT-474 | HER2 | 1 µM | 3 - 6 hours | [7][9] |
| BT-474 | Akt | 1 µM | 24 - 48 hours | [9] |
Experimental Protocols
Annexin V/PI Apoptosis Assay by Flow Cytometry
This protocol is for the detection of apoptosis based on the externalization of phosphatidylserine (PS) and membrane integrity.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and 1X Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will not exceed 80% confluency at the end of the experiment. Allow cells to attach overnight.
-
Drug Treatment: Treat cells with the desired concentrations of this compound for the indicated durations. Include a vehicle-treated control (e.g., DMSO).
-
Cell Harvesting:
-
For adherent cells, gently wash with PBS and detach using a non-enzymatic cell dissociation solution or brief trypsinization.
-
Collect all cells, including those in the supernatant, as apoptotic cells may detach.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, single-stained (Annexin V-FITC only and PI only), and vehicle-treated controls to set up compensation and gates.
-
Collect data for at least 10,000 events per sample.
-
Analyze the data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.
-
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of apoptosis-related proteins following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-PARP, anti-Bcl-2, anti-Bax, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed and treat cells with this compound as described for the apoptosis assay.
-
After treatment, wash cells with cold PBS and lyse them in RIPA buffer on ice for 30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification:
-
Transfer the supernatant (protein lysate) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
-
Sample Preparation and SDS-PAGE:
-
Normalize the protein concentration for all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5-10 minutes.
-
Load equal amounts of protein (e.g., 20-40 µg) per lane onto an SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
-
Detection:
-
Incubate the membrane with ECL substrate according to the manufacturer's instructions.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities and normalize to a loading control like β-actin.
-
Visualizations
Caption: this compound induced apoptosis signaling pathway.
Caption: Experimental workflow for optimizing this compound treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ashpublications.org [ashpublications.org]
- 5. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. selleckchem.com [selleckchem.com]
- 8. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. yeasenbio.com [yeasenbio.com]
Technical Support Center: Troubleshooting SNX-2112 Instability in Solution
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting instability issues encountered with the Hsp90 inhibitor, SNX-2112, in solution. By providing detailed guides and frequently asked questions, we aim to ensure the successful application of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective small molecule inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[3] this compound binds to the ATP pocket in the N-terminal domain of Hsp90, inhibiting its chaperone function.[1][4] This leads to the degradation of Hsp90 client proteins, such as HER2, Akt, and Raf-1, resulting in cell cycle arrest and apoptosis in cancer cells.[4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
For in vitro studies, this compound should be dissolved in high-purity, anhydrous dimethyl sulfoxide (DMSO).[6][7] It has high solubility in DMSO, with concentrations of up to 93 mg/mL (200.22 mM) being reported.[1] It is important to use fresh DMSO, as moisture can reduce the solubility of the compound.[1] this compound is practically insoluble in water.[1][8]
Q3: How should I store this compound solutions to ensure stability?
Proper storage is critical to maintain the integrity and activity of this compound. Recommendations for storage are summarized in the table below. To avoid repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use volumes.[1]
Q4: I am observing precipitation when I dilute my this compound DMSO stock solution into an aqueous medium. What should I do?
This is a common issue due to the poor aqueous solubility of this compound. To minimize precipitation:
-
Ensure the final DMSO concentration in your cell culture medium is low, typically 0.5% or less, to avoid solvent-induced toxicity and solubility issues.[9]
-
Add the DMSO stock solution to the aqueous medium while gently vortexing or swirling to ensure rapid and uniform mixing.
-
Consider warming the aqueous medium to 37°C before adding the this compound stock solution, as this can sometimes improve solubility.
-
If precipitation persists, you may need to lower the final concentration of this compound in your working solution.
Q5: What are the known degradation pathways for this compound?
While specific chemical degradation pathways in solution are not extensively documented in publicly available literature, studies on the metabolism of this compound in biological systems have identified several metabolites. These include a reductive metabolite and six mono-oxidative metabolites.[10] This suggests that this compound may be susceptible to reduction and oxidation reactions. Therefore, it is advisable to protect solutions from excessive light and air exposure.
Data Summary
Table 1: Solubility and Storage Recommendations for this compound
| Parameter | Recommendation | Source |
| Solvent for Stock Solution | Anhydrous Dimethyl Sulfoxide (DMSO) | [1][6][7] |
| Solubility in DMSO | 93 mg/mL (200.22 mM) | [1] |
| Solubility in Water | Insoluble | [1][8] |
| Storage of Solid Compound | -20°C for up to 3 years | [1][11] |
| Storage of Stock Solution in DMSO | -80°C for up to 1 year; -20°C for up to 1 month | [1][2] |
Troubleshooting Guide
Issue 1: Inconsistent or reduced biological activity of this compound in experiments.
This is a primary indicator of compound instability. The following troubleshooting workflow can help identify the cause.
Caption: A logical workflow for troubleshooting inconsistent experimental results with this compound.
Possible Cause A: Degradation of this compound in stock solution.
-
Verification:
-
Review Storage Practices: Confirm that your stock solutions have been stored at the recommended temperature (-20°C for short-term, -80°C for long-term) and protected from light.[1][2]
-
Check for Freeze-Thaw Cycles: Repeated freeze-thaw cycles can accelerate degradation. It is best practice to prepare single-use aliquots.[1]
-
Assess Solution Age: If the stock solution is older than the recommended storage duration (1 month at -20°C, 1 year at -80°C), it is likely degraded.[1]
-
-
Solution:
-
Prepare a fresh stock solution of this compound in anhydrous DMSO.
-
Perform a quality control experiment, such as a dose-response curve in a sensitive cell line, to validate the activity of the new stock solution.
-
Possible Cause B: Instability in working solution/cell culture medium.
-
Solution:
-
For long-term experiments, consider replacing the media with freshly prepared this compound every 24-48 hours to maintain a consistent effective concentration.
-
When preparing working solutions, add the this compound stock solution to the cell culture medium immediately before use.
-
Issue 2: Visible precipitate in the this compound stock solution upon thawing or in the working solution.
Possible Cause A: Supersaturation and poor solubility.
-
Verification: Visually inspect the solution for any particulate matter.
-
Solution:
-
Stock Solution: Gently warm the vial to 37°C and vortex or sonicate to redissolve the precipitate. If it does not redissolve, the solution may be supersaturated or degraded, and a fresh, potentially lower concentration stock should be prepared.
-
Working Solution: As mentioned in the FAQs, ensure proper mixing techniques and that the final DMSO concentration is minimal. If precipitation is still an issue, the final concentration of this compound may be too high for the aqueous medium.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or glass vials
-
-
Procedure:
-
Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.
-
Calculate the required volume of DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 464.48 g/mol ).
-
Add the calculated volume of anhydrous DMSO to the vial of this compound powder.
-
Vortex and/or sonicate the solution until the powder is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use amber tubes to protect from light and prevent repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage or -20°C for short-term storage.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol can be used to confirm the biological activity of your this compound solution.
-
Cell Culture and Treatment:
-
Plate your cells of interest (e.g., BT-474 breast cancer cells) at an appropriate density and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 10 nM to 1 µM) for a set duration (e.g., 24 hours). Include a vehicle control (DMSO only).[4]
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation.
-
-
Protein Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA or similar assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Perform SDS-PAGE and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt) and a loading control (e.g., β-actin).
-
Incubate with the appropriate secondary antibodies and visualize the bands.
-
-
Analysis: A dose-dependent decrease in the levels of Hsp90 client proteins indicates that your this compound is active.
Signaling Pathway and Mechanism of Action
Caption: The mechanism of action of this compound in inhibiting the Hsp90 chaperone cycle.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. An update on the status of HSP90 inhibitors in cancer clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. selleckchem.com [selleckchem.com]
- 9. benchchem.com [benchchem.com]
- 10. This compound (PF-04928473) | HSP Inhibitor | HSP90 Inhibitor | CAS 908112-43-6 | Buy SNX2112; SNX 2112; PF-04928473; PF04928473 from Supplier InvivoChem [invivochem.com]
- 11. selleck.co.jp [selleck.co.jp]
SNX-2112 Technical Support Center: Minimizing Toxicity in Normal Cells
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the toxicity of the Hsp90 inhibitor SNX-2112 in normal cells during pre-clinical experiments.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments with this compound, with a focus on mitigating adverse effects on non-cancerous cells.
| Observed Issue | Potential Cause | Suggested Solution |
| High cytotoxicity in normal cell lines at effective cancer-killing concentrations. | The concentration of this compound is too high for the specific normal cell line being used. | 1. Determine the IC50 for both your cancer and normal cell lines. This will establish the therapeutic window. This compound has been shown to have low cytotoxicity in normal human cell lines like L-02, HDF, and MRC5, with IC50 values greater than 50 µM, while being effective against various cancer cell lines in the nanomolar range.[1] 2. Perform a dose-response curve to identify the lowest effective concentration for your cancer cell line and the highest tolerated concentration for your normal cell line. 3. Consider a combination therapy approach to reduce the required dose of this compound. |
| Off-target effects observed in normal cells. | This compound, like other Hsp90 inhibitors, can affect the stability of numerous client proteins, some of which are important for normal cell function. Ocular toxicity has been reported in clinical trials of the this compound prodrug, SNX-5422, likely due to the disruption of Hsp90 client proteins essential for retinal phototransduction.[2] | 1. Evaluate the expression of key Hsp90 client proteins in your normal cell line to understand potential vulnerabilities. 2. Explore the use of extracellularly-restricted this compound analogs. These have been designed to inhibit extracellular Hsp90 without penetrating the cell membrane, thus avoiding intracellular off-target effects and the heat shock response.[3][4] 3. If applicable to your model system, consider targeted delivery methods such as low-intensity ultrasound to increase the local concentration of this compound at the tumor site, allowing for a lower systemic dose.[5] |
| Development of resistance in cancer cells, requiring higher, more toxic doses. | Cancer cells can develop resistance to Hsp90 inhibitors through mechanisms such as the induction of the heat shock response. | 1. Consider combination therapy with an mTOR inhibitor. mTOR inhibitors have been shown to block the heat shock response, potentially overcoming this resistance mechanism and allowing for the use of lower this compound concentrations. 2. Investigate synergistic combinations with other chemotherapeutic agents like cisplatin or targeted therapies like erlotinib.[6][7] This can enhance the anti-cancer effect without proportionally increasing toxicity to normal cells. |
Frequently Asked Questions (FAQs)
Q1: Why are cancer cells generally more sensitive to Hsp90 inhibitors like this compound than normal cells?
A1: The increased sensitivity of cancer cells to Hsp90 inhibitors is attributed to several factors. Cancer cells have a high demand for protein folding and stability due to rapid proliferation and the presence of mutated oncoproteins. This makes them highly dependent on the Hsp90 chaperone machinery. Furthermore, in cancer cells, Hsp90 often exists in an "activated" multi-chaperone complex that has a higher affinity for inhibitors like this compound compared to the latent, uncomplexed state of Hsp90 in normal cells.[8]
Q2: What are the known off-target effects of this compound, and how can I monitor for them in my experiments?
A2: The most clinically significant off-target toxicity observed with the prodrug of this compound (SNX-5422) is ocular toxicity, including blurred vision and night blindness.[2] This is thought to be due to the disruption of Hsp90's role in the proper folding and function of proteins critical for the phototransduction cascade in the retina.[2] In your in vitro experiments with normal cells, you can monitor for off-target effects by:
-
Performing comprehensive cell health assays: Beyond simple viability, use assays that measure apoptosis, necrosis, and cell cycle progression.
-
Western blotting for key Hsp90 client proteins: Assess the levels of critical proteins in your normal cell line that are known Hsp90 clients to understand the downstream consequences of treatment.
-
Using lower, more clinically relevant concentrations of this compound in your experiments.
Q3: How can I use combination therapy to reduce this compound toxicity in normal cells?
A3: Combination therapy is a key strategy to enhance anti-cancer efficacy while minimizing toxicity. By combining this compound with another agent that has a different mechanism of action, you can often achieve a synergistic effect, allowing you to use lower concentrations of both drugs. For example, this compound has shown synergistic activity with cisplatin in pediatric cancer cell lines and with the EGFR inhibitor erlotinib in non-small cell lung cancer models.[6][7] The goal is to find a combination and dosing schedule that maximizes cancer cell death while remaining below the toxic threshold for normal cells.
Q4: Are there any physical methods to enhance the delivery of this compound to cancer cells, thereby reducing the systemic dose and potential for toxicity?
A4: Yes, studies have explored the use of low-intensity ultrasound to enhance the delivery of this compound to tumor cells. The ultrasound is thought to increase cell membrane permeability, leading to higher intracellular drug concentrations at the target site. This approach could allow for the use of a lower systemic dose of this compound, thereby reducing its exposure to and toxicity in normal tissues.[5]
Data Presentation
Table 1: Comparative in vitro Cytotoxicity of this compound in Human Cancer and Normal Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| Cancer Cell Lines | |||
| A549 | Non-Small Cell Lung Cancer | 500 | [3][9] |
| H1299 | Non-Small Cell Lung Cancer | 1140 | [3][9] |
| H1975 | Non-Small Cell Lung Cancer | 2360 | [3][9] |
| K562 | Chronic Myeloid Leukemia | 920 | [10] |
| MM.1S | Multiple Myeloma | 52 | [7] |
| U266 | Multiple Myeloma | 55 | [7] |
| INA-6 | Multiple Myeloma | 19 | [7] |
| RPMI8226 | Multiple Myeloma | 186 | [7] |
| OPM1 | Multiple Myeloma | 89 | [7] |
| OPM2 | Multiple Myeloma | 67 | [7] |
| BT474 | Breast Cancer | 10-50 | [10] |
| SKBR-3 | Breast Cancer | 10-50 | [10] |
| SKOV-3 | Ovarian Cancer | 10-50 | [10] |
| MDA-468 | Breast Cancer | 10-50 | [10] |
| MCF-7 | Breast Cancer | 10-50 | [10] |
| H1650 | Lung Cancer | 10-50 | [10] |
| EBC-1 | MET-amplified Cancer | 25.2 | [11] |
| MKN-45 | MET-amplified Cancer | 30.3 | [11] |
| GTL-16 | MET-amplified Cancer | 35.6 | [11] |
| Normal Cell Lines | |||
| L-02 | Normal Human Liver | >50,000 | [1] |
| HDF | Human Dermal Fibroblasts | >50,000 | [1] |
| MRC5 | Normal Human Fetal Lung | >50,000 | [1] |
Experimental Protocols
Protocol 1: Determining the Cytotoxicity of this compound in Normal vs. Cancer Cells using MTT Assay
Objective: To determine and compare the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line and a normal cell line.
Materials:
-
Cancer cell line of interest
-
Normal cell line (e.g., MRC5)
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed both cancer and normal cells into separate 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Allow cells to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium. A suggested starting range is 1 nM to 100 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plates for 72 hours at 37°C in a humidified incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the dose-response curves to determine the IC50 values for each cell line using appropriate software (e.g., GraphPad Prism).
Protocol 2: Assessing Synergistic Cytotoxicity of this compound and Cisplatin
Objective: To evaluate if combining this compound and cisplatin results in a synergistic cytotoxic effect, potentially allowing for lower, less toxic concentrations of each drug.
Materials:
-
Cancer and normal cell lines
-
This compound and Cisplatin
-
MTT assay reagents (as in Protocol 1)
-
CompuSyn software or similar for combination index (CI) analysis
Procedure:
-
Determine the IC50 values for this compound and cisplatin individually in both cell lines as described in Protocol 1.
-
Design a combination experiment with a constant ratio of the two drugs based on their IC50 values (e.g., a ratio of their IC50s). Alternatively, a checkerboard titration can be performed.
-
Prepare serial dilutions of the drug combination and treat the cells as described in Protocol 1.
-
Perform the MTT assay after 72 hours of incubation.
-
Calculate the fraction of cells affected (Fa) for each drug concentration and combination.
-
Use CompuSyn software to calculate the Combination Index (CI). A CI value < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism. The goal is to find a synergistic combination that is effective against cancer cells but has minimal toxicity in normal cells.
Visualizations
References
- 1. Low-Intensity Continuous Ultrasound Enhances the Therapeutic Efficacy of Curcumin-Encapsulated Exosomes Derived from Hypoxic Liver Cancer Cells via Homotropic Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rationally modified SNX-class Hsp90 inhibitors disrupt extracellular fibronectin assembly without intracellular Hsp90 activity - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Ultrasonic Drug Delivery – A General Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Targeting of Multiple Signaling Pathways by the Hsp90 Inhibitor S...: Ingenta Connect [ingentaconnect.com]
Technical Support Center: Overcoming Poor Bioavailability of SNX-2112 In Vivo
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for effectively using the Hsp90 inhibitor SNX-2112 in in vivo experiments. The primary challenge with this compound is its poor oral bioavailability, which can be significantly improved by using its water-soluble prodrug, SNX-5422. This guide will focus on the proper use of SNX-5422 to achieve reliable and reproducible in vivo results.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor in vivo bioavailability of this compound?
This compound has low aqueous solubility, which limits its absorption when administered orally. This poor solubility is a common issue with many small molecule inhibitors and can lead to variable and insufficient drug exposure in vivo.
Q2: How does the prodrug SNX-5422 improve the bioavailability of this compound?
SNX-5422 is a more water-soluble prodrug of this compound.[1] After oral administration, SNX-5422 is rapidly and efficiently converted into the active drug, this compound, within the body.[2][3] This strategy allows for more consistent and higher levels of this compound in the plasma and preferential accumulation in tumor tissues.[3][4][5]
Q3: What is the expected timeframe for this compound to reach peak plasma concentration after oral administration of SNX-5422?
Following oral administration of SNX-5422, peak plasma concentrations of the active metabolite, this compound, are typically observed between 1.0 and 4.0 hours.[6]
Q4: What is the terminal half-life of this compound in plasma after administration of SNX-5422?
The mean terminal half-life of this compound in plasma is approximately 8 hours.[6]
Q5: Are there any known toxicities associated with SNX-5422 administration in animal models?
Yes, dose-limiting toxicities have been observed. In murine models, diarrhea has been reported as a dose-limiting factor.[7] Additionally, at higher doses, ocular toxicity (night blindness) has been noted in both animal models and human clinical trials, which ultimately led to the discontinuation of its clinical development.[8][9] In mice, ulceration of the non-glandular stomach has also been observed.[10]
Troubleshooting Guide
This guide addresses common issues encountered during in vivo experiments with SNX-5422 and this compound.
| Observed Problem | Potential Cause(s) | Suggested Solution(s) |
| No or minimal tumor growth inhibition in xenograft models. | 1. Insufficient Drug Exposure: Incorrect formulation, improper administration, or rapid metabolism. 2. Suboptimal Dosing Schedule: Frequency and duration of treatment may not be adequate to maintain therapeutic concentrations. 3. Tumor Model Resistance: The specific cancer cell line used may not be sensitive to Hsp90 inhibition. | 1. Verify Formulation and Administration: Ensure SNX-5422 is fully dissolved in the recommended vehicle (see Experimental Protocols). Confirm accurate oral gavage technique. 2. Optimize Dosing Regimen: Consider increasing the dosing frequency (e.g., from three times a week to daily) or the overall duration of the study, while monitoring for toxicity. Dose escalation can be attempted, but be mindful of the reported toxicities. 3. Confirm Target Engagement: Before starting a large-scale in vivo study, confirm the sensitivity of your cell line to this compound in vitro. After the in vivo experiment, analyze tumor lysates by Western blot to check for the degradation of Hsp90 client proteins (e.g., HER2, Akt, p-ERK). |
| High variability in tumor growth inhibition between animals in the same treatment group. | 1. Inconsistent Drug Administration: Variability in the volume or concentration of the administered drug due to improper oral gavage technique. 2. Formulation Instability: The drug may be precipitating out of the vehicle, leading to inconsistent dosing. | 1. Standardize Administration Technique: Ensure all personnel are properly trained in oral gavage. Weigh animals daily to ensure accurate dosing based on body weight. 2. Check Formulation Stability: Prepare fresh formulations regularly. Before each administration, visually inspect the formulation for any precipitation. If precipitation is observed, the formulation should be remade. |
| Signs of toxicity in treated animals (e.g., significant weight loss, lethargy, diarrhea). | 1. Vehicle Toxicity: The formulation vehicle itself may be causing adverse effects. 2. On-Target Toxicity: Inhibition of Hsp90 in healthy tissues can lead to toxicity. 3. Dose is too high: The administered dose may be above the maximum tolerated dose (MTD) for the specific animal strain or model. | 1. Include a Vehicle-Only Control Group: This will help differentiate between vehicle- and drug-related toxicity. 2. Reduce the Dose or Dosing Frequency: If toxicity is observed, reduce the dose of SNX-5422 or decrease the frequency of administration. 3. Monitor Animals Closely: Implement a robust monitoring plan that includes daily body weight measurements and clinical observations. If severe toxicity is observed, consider euthanizing the animal according to ethical guidelines. |
| No detectable this compound in plasma or tumor tissue. | 1. Inefficient Conversion of Prodrug: Although rare, certain physiological conditions could potentially impair the conversion of SNX-5422 to this compound. 2. Analytical Method Issues: Problems with the sample collection, processing, or the analytical method (e.g., HPLC, LC-MS/MS). | 1. Administer this compound Directly (IV): As a control, a small pilot study with intravenous administration of this compound can confirm the analytical method's ability to detect the compound. 2. Validate Analytical Method: Ensure the method for detecting this compound in biological matrices is properly validated for sensitivity, specificity, and linearity.[11][12] |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound Following Intravenous (IV) and Oral (PO) Administration of SNX-5422
Disclaimer: The following data is compiled from separate studies and different animal models. Direct comparison should be made with caution.
| Parameter | This compound (IV in Rats)[13] | This compound from SNX-5422 (PO in Rats)[2] | This compound from SNX-5422 (PO in Dogs)[2] |
| Dose | 2.5, 5, 10 mg/kg | Not specified | Not specified |
| Bioavailability (F%) | N/A (IV) | 56% | 65% |
| Tmax (hours) | N/A (IV) | Not specified | Not specified |
| Cmax (µg/mL) | Dose-dependent | Not specified | Not specified |
| AUC (µg/mL*h) | 7.62 ± 1.03 (2.5 mg/kg) 8.10 ± 0.77 (5 mg/kg) 15.80 ± 1.00 (10 mg/kg) | Not specified | Not specified |
| t½ (hours) | ~10 | 5 | 11 |
| Plasma Protein Binding | Concentration-dependent[13] | Not specified | Not specified |
Table 2: In Vivo Efficacy of SNX-5422 in a Human Colon Tumor Xenograft Model[14]
| Treatment Group | Dosing Schedule | Outcome |
| Vehicle Control (5% Dextrose) | Oral gavage, every other day for 3 doses, then 2 days off, for 3 cycles | Tumor growth |
| SNX-5422 (50 mg/kg) | Oral gavage, every other day for 3 doses, then 2 days off, for 3 cycles | Efficiently inhibits tumor growth |
Experimental Protocols
Protocol 1: Formulation of SNX-5422 for Oral Administration
Materials:
-
SNX-5422 powder
-
Vehicle:
-
Sterile conical tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Calculate the required amount of SNX-5422 and vehicle based on the desired concentration and the number of animals to be dosed. A common concentration is 10 mg/mL.[14]
-
Weigh the SNX-5422 powder accurately.
-
In a sterile conical tube, add the vehicle.
-
Slowly add the SNX-5422 powder to the vehicle while vortexing to facilitate dissolution.
-
Continue to vortex until the powder is completely dissolved. If necessary, sonicate the solution for short intervals to aid dissolution.
-
Visually inspect the solution to ensure there is no precipitate.
-
Store the formulation at 4°C for short-term use.[14] It is recommended to prepare fresh formulations regularly.
Protocol 2: Oral Gavage Administration in Mice
Materials:
-
Formulated SNX-5422
-
Appropriately sized gavage needles (e.g., 20-gauge, 1.5-inch for adult mice)
-
Syringes (1 mL)
-
Animal scale
Procedure:
-
Weigh each mouse to determine the correct volume of the drug formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip. The head and body should be in a straight line to facilitate the passage of the gavage needle.
-
Measure the gavage needle from the tip of the mouse's nose to the last rib to estimate the insertion depth.
-
Slowly and gently insert the gavage needle into the esophagus. Do not force the needle.
-
Once the needle is in place, slowly administer the calculated volume of the SNX-5422 formulation.
-
Gently remove the gavage needle.
-
Return the mouse to its cage and monitor for any signs of distress.
Protocol 3: Assessment of In Vivo Target Engagement by Western Blot
Materials:
-
Tumor tissue from control and treated animals
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-HER2, anti-phospho-Akt, anti-phospho-ERK, anti-Hsp70, and a loading control like anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Excise tumors from euthanized animals and snap-freeze them in liquid nitrogen. Store at -80°C until use.
-
Homogenize the frozen tumor tissue in ice-cold RIPA buffer.
-
Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.
-
Collect the supernatant (protein lysate).
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentration of all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for at least 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with ECL substrate.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities to determine the effect of SNX-5422 on the levels of Hsp90 client proteins. An increase in Hsp70 expression is a common pharmacodynamic marker of Hsp90 inhibition.
Mandatory Visualizations
Caption: Mechanism of action of this compound in inhibiting the Hsp90 chaperone cycle.
Caption: A typical experimental workflow for an in vivo efficacy study of SNX-5422.
Caption: A logical troubleshooting workflow for addressing lack of in vivo efficacy.
References
- 1. researchgate.net [researchgate.net]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. rti.org [rti.org]
- 5. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phase 1 multicenter study of the HSP90 inhibitor SNX-5422 plus carboplatin and paclitaxel in patients with lung cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Phase 1 study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor in patients with refractory solid tumor malignancies and lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A phase I study of PF-04929113 (SNX-5422), an orally bioavailable heat shock protein 90 inhibitor, in patients with refractory solid tumor malignancies and lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. d-nb.info [d-nb.info]
- 11. Determination of this compound, a selective Hsp90 inhibitor, in plasma samples by high-performance liquid chromatography and its application to pharmacokinetics in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Preclinical pharmacokinetic analysis of this compound, a novel Hsp90 inhibitor, in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
Navigating SNX-2112 Induced Heat Shock Response: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance for researchers utilizing SNX-2112, a potent Hsp90 inhibitor, with a focus on its impact on the activation of the heat shock response. Here you will find troubleshooting advice, frequently asked questions, detailed experimental protocols, and quantitative data to facilitate your research and development efforts.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Question/Issue | Possible Cause(s) | Suggested Solution(s) |
| No significant degradation of Hsp90 client proteins (e.g., HER2, Akt, Raf-1) is observed after this compound treatment. | 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell line being used. 2. Incorrect incubation time: The duration of treatment may be insufficient to observe protein degradation. 3. Poor compound solubility: this compound may not be fully dissolved, leading to a lower effective concentration. 4. Cell line resistance: Certain cell lines may exhibit intrinsic or acquired resistance to Hsp90 inhibitors. | 1. Optimize this compound concentration: Perform a dose-response experiment. IC50 values for cell proliferation inhibition typically range from 10 to 50 nmol/L in various cancer cell lines[1][2]. For client protein degradation, concentrations around 1 µmol/L have been shown to be effective[1][2]. 2. Optimize incubation time: Conduct a time-course experiment. Degradation of sensitive clients like HER2 can be observed as early as 3-6 hours, with near-complete loss by 10 hours, while others like Akt may require 24-48 hours[1][2]. 3. Ensure proper solubilization: this compound is typically dissolved in DMSO. Ensure the stock solution is clear and consider warming the tube at 37°C or using an ultrasonic bath to aid dissolution[2]. 4. Verify cell line sensitivity: Test a sensitive, positive control cell line (e.g., BT-474 for HER2 degradation) in parallel. |
| High levels of cell death are observed at concentrations intended for studying HSF1 activation. | 1. Off-target effects or cellular stress: While this compound is a potent HSF1 activator, high concentrations can induce significant apoptosis and autophagy, confounding the specific analysis of the heat shock response[3][4]. 2. Extended treatment duration: Prolonged exposure can lead to cumulative toxicity. | 1. Use the lowest effective concentration: Determine the minimal concentration of this compound that induces HSF1 activation without causing significant cell death. A study on HSF1 activators suggests that this compound can activate HSF1 at concentrations below 1 µM, with a narrow window before viability is affected[5]. 2. Shorten incubation time: For HSF1 activation studies, shorter incubation times (e.g., 4-8 hours) may be sufficient to observe the desired effect while minimizing cytotoxicity. |
| Inconsistent results in HSF1 activation reporter assays. | 1. Variable this compound activity: The compound may degrade over time if not stored properly. 2. Cellular confluence: The density of cells at the time of treatment can influence the response. 3. Reporter construct instability: The reporter cell line may lose its responsiveness over multiple passages. | 1. Proper compound handling: Store this compound stock solutions at -20°C or -80°C and minimize freeze-thaw cycles[2]. Prepare fresh dilutions for each experiment. 2. Standardize cell seeding: Ensure consistent cell density across all wells and experiments. 3. Validate reporter cell line: Regularly test the reporter cell line with a known HSF1 activator (e.g., heat shock) to confirm its responsiveness. |
| Unexpected changes in downstream signaling pathways unrelated to canonical HSF1 activation. | 1. Pleiotropic effects of Hsp90 inhibition: Hsp90 has a vast clientele of proteins involved in numerous signaling pathways. Inhibition by this compound will affect these pathways, not just the heat shock response[6]. For example, this compound is known to inhibit the Akt and Erk pathways[1][7]. 2. Potential off-target effects: Although this compound is selective for Hsp90, high concentrations may lead to off-target activities[8]. | 1. Acknowledge and control for Hsp90 inhibition effects: When studying HSF1 activation, be aware that other pathways are being modulated. Use appropriate controls, such as other Hsp90 inhibitors or genetic knockdown of Hsp90, to dissect the specific effects. 2. Use the lowest effective concentration: This minimizes the risk of off-target effects. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound activates the heat shock response?
A1: this compound is a potent inhibitor of Heat Shock Protein 90 (Hsp90). It competitively binds to the N-terminal ATP-binding pocket of Hsp90 family members, including Hsp90α and Hsp90β[1][2][9]. In unstressed cells, Hsp90 is part of a multi-protein complex that keeps Heat Shock Factor 1 (HSF1), the master regulator of the heat shock response, in an inactive monomeric state[10]. By inhibiting Hsp90, this compound disrupts this complex, leading to the release, trimerization, and activation of HSF1. Activated HSF1 then translocates to the nucleus and induces the transcription of heat shock proteins (HSPs)[5][10][11].
Q2: How does the potency of this compound in activating HSF1 compare to other Hsp90 inhibitors?
A2: this compound is considered a highly potent activator of HSF1. A quantitative comparison of various HSF1 activators showed that this compound and another Hsp90 inhibitor, geldanamycin, were the most potent, inducing a reporter gene at concentrations below 1 µM[5].
Q3: What are the typical downstream effects of this compound treatment on Hsp90 client proteins?
A3: Inhibition of Hsp90 by this compound leads to the misfolding and subsequent proteasomal degradation of a wide range of Hsp90 client proteins. Many of these clients are oncogenic kinases and transcription factors crucial for tumor cell proliferation and survival. Commonly observed effects include the degradation of HER2, EGFR, Akt, Raf-1, and CDK4, leading to the inhibition of downstream signaling pathways such as the PI3K/Akt and Raf/MEK/Erk pathways[1][6][12][13].
Q4: Can this compound be used in in vivo studies?
A4: Yes, this compound has been used in in vivo studies, often administered as its water-soluble and orally bioavailable prodrug, SNX-5542. Following oral administration, SNX-5542 is rapidly converted to this compound[1][13][14]. These studies have demonstrated its antitumor activity in various xenograft models[7][14][15].
Q5: Are there any known off-target effects of this compound?
A5: While this compound is a selective Hsp90 inhibitor, like any small molecule, it has the potential for off-target effects, particularly at higher concentrations[8]. It is crucial to use the lowest effective concentration to minimize such effects and to include appropriate controls in experiments to distinguish between on-target and potential off-target activities[8].
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Parameter | Value | Cell Lines/Assay Conditions | Reference |
| Hsp90α Binding Affinity (Ka) | 30 nM | Cell-free assay | [2][9] |
| Hsp90β Binding Affinity (Ka) | 30 nM | Cell-free assay | [2][9] |
| IC50 (Cell Proliferation) | 10 - 50 nM | Panel of breast, lung, and ovarian cancer cell lines (e.g., BT-474, SKBR-3, SKOV-3, MDA-468, MCF-7, H1650) | [1][2] |
| IC50 (Cell Proliferation) | 20 - 40 nM | Pediatric cancer cell lines (e.g., SK-N-DZ, SK-N-AS, BE(2)-C, Saos-2, SK-N-SH, U-2-OS) | [2] |
| IC50 (Cell Proliferation) | 0.50 ± 0.01 µM (A549), 1.14 ± 1.11 µM (H1299), 2.36 ± 0.82 µM (H1975) | Non-small cell lung cancer cell lines | [16][17] |
| HSF1 Activation | Detectable activation starting in the range of 100 nM | HEK293-based HSF responsive dual-luciferase cell line | [5] |
Experimental Protocols
Protocol 1: Western Blot Analysis of Hsp90 Client Protein Degradation
Objective: To assess the effect of this compound on the protein levels of Hsp90 clients.
Materials:
-
Cell line of interest (e.g., BT-474)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
RIPA Lysis Buffer (e.g., 25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with fresh protease and phosphatase inhibitors (e.g., 1 mM PMSF, 1 mM Na3VO4, 1X Protease Inhibator Cocktail)[18]
-
BCA Protein Assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
Nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
X-ray film or digital imaging system
Procedure:
-
Cell Seeding: Plate cells in appropriate culture dishes and allow them to adhere and reach 70-80% confluency.
-
This compound Treatment: Treat cells with the desired concentrations of this compound (and a DMSO vehicle control) for the specified duration (e.g., 24 hours).
-
Cell Lysis:
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add ice-cold RIPA buffer to the dish and scrape the cells.
-
Transfer the cell lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant to a fresh tube.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a specified amount of protein (e.g., 20-50 µg) with SDS-PAGE sample buffer and boil for 5-10 minutes.
-
SDS-PAGE and Western Blotting:
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add ECL reagents and visualize the protein bands using X-ray film or a digital imaging system.
Protocol 2: Cell Viability Assay (MTT or Alamar Blue)
Objective: To determine the cytotoxic effect of this compound on a cell line.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
This compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution or Alamar Blue reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or acidified isopropanol)
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 2,000-5,000 cells/well) and allow them to attach overnight.
-
This compound Treatment: Add serial dilutions of this compound (and a DMSO vehicle control) to the wells.
-
Incubation: Incubate the plate for the desired period (e.g., 72 or 96 hours).
-
Viability Measurement:
-
For MTT assay: Add MTT solution to each well and incubate for 2-4 hours. Then, add the solubilization solution and read the absorbance at the appropriate wavelength.
-
For Alamar Blue assay: Add Alamar Blue reagent to each well and incubate for 1-4 hours. Read the fluorescence at the appropriate excitation and emission wavelengths.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Visualizations
Caption: Mechanism of this compound induced HSF1 activation.
Caption: Experimental workflow for Western Blot analysis.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. apexbt.com [apexbt.com]
- 3. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantitative Comparison of HSF1 Activators - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Methods to validate Hsp90 inhibitor specificity, to identify off-target effects, and to rethink approaches for further clinical development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. HSF1 Activation Mechanisms, Disease Roles, and Small Molecule Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Heat Shock Factor 1 Confers Resistance to Hsp90 Inhibitors through p62/SQSTM1 Expression and Promotion of Autophagic Flux - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. SNX2112, a synthetic heat shock protein 90 inhibitor, has potent antitumor activity against HER kinase-dependent cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ashpublications.org [ashpublications.org]
- 16. Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 18. origene.com [origene.com]
interpreting unexpected results in SNX-2112 experiments
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with SNX-2112, a potent Hsp90 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a small molecule inhibitor that competitively binds to the N-terminal ATP-binding pocket of Heat shock protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are critical for cancer cell proliferation and survival.[3][4] By inhibiting Hsp90's ATPase activity, this compound disrupts the chaperone cycle, leading to the misfolding and subsequent proteasomal degradation of these client proteins.[5] This ultimately results in the inhibition of downstream signaling pathways, causing cell cycle arrest and apoptosis.[6][7]
Q2: Why do the reported IC50 values for this compound vary significantly across different cancer cell lines?
The sensitivity of cancer cells to this compound is highly variable due to several factors:
-
Dependence on Hsp90 Client Proteins: Cell lines that are highly dependent on specific, sensitive Hsp90 client proteins for their growth and survival (e.g., HER2-amplified breast cancer cells) tend to be more susceptible to this compound.[8][9]
-
Expression Levels of Hsp90: The expression level of Hsp90 itself can differ between cell lines, influencing the amount of inhibitor required to achieve a biological effect.[10]
-
Cellular Stress Responses: The ability of a cell to mount a protective stress response, such as the upregulation of other heat shock proteins like Hsp70, can counteract the inhibitor's effects and lead to higher IC50 values.[10][11]
-
Drug Efflux Pumps: Overexpression of multidrug resistance proteins like P-glycoprotein (P-gp) can reduce the intracellular concentration of this compound, conferring resistance.[3]
Q3: I am not observing the expected degradation of my target Hsp90 client protein after this compound treatment. What could be wrong?
This is a common issue that can be addressed by systematically troubleshooting your experimental setup. Key factors to consider include:
-
Incorrect Inhibitor Concentration: The optimal concentration can vary significantly between cell lines. It is crucial to perform a dose-response experiment to determine the effective concentration for your specific model.[10]
-
Insufficient Incubation Time: Client protein degradation is a time-dependent process. Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to find the optimal treatment duration.[10] For example, in BT-474 cells, near-complete loss of HER2 expression was observed by 10 hours of treatment with 1 µM this compound.[1][8]
-
Low Hsp90 Dependence of the Client Protein: Some client proteins are more sensitive to Hsp90 inhibition than others. Confirm that your protein of interest is a known sensitive Hsp90 client in your cell type.[10] Proteins like HER2, Akt, and Raf-1 are generally reliable indicators of Hsp90 inhibition.[6]
-
Compound Stability: Ensure your this compound stock solution is properly prepared and stored to avoid degradation.[10]
Q4: My cell viability assay (e.g., MTT) shows inconsistent results or an unexpected increase in metabolic activity at low this compound concentrations. How do I interpret this?
Interpreting viability assays requires caution as they measure metabolic activity, which may not always directly correlate with cell number.[12]
-
Changes in Cellular Metabolism: The treatment itself can alter the metabolic state of the cells, affecting the reduction of the MTT reagent and leading to confounding results.[12]
-
Induction of Autophagy: this compound is known to induce autophagy, a cellular recycling process that can initially have a pro-survival effect before leading to cell death.[1][8] This can sometimes manifest as a temporary maintenance or even slight increase in metabolic activity.
-
Assay Conditions: Factors like cell seeding density, MTT incubation time, and MTT concentration can significantly impact the results.[12] It is critical to optimize these parameters for your specific cell line.[13]
Q5: I've noticed a significant upregulation of Hsp70 in my Western blots following this compound treatment. Is this an off-target effect?
No, this is an expected on-target effect. The inhibition of Hsp90 triggers a cellular stress pathway known as the Heat Shock Response (HSR).[10] This response involves the activation of Heat Shock Factor 1 (HSF1), which drives the transcription of other heat shock proteins, most notably Hsp70.[11] This is a compensatory, pro-survival mechanism that can contribute to drug resistance.[11] Therefore, observing Hsp70 induction is a good indicator that this compound is effectively inhibiting Hsp90 within the cell.
Data Summary Tables
Table 1: In Vitro Potency of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | IC50 Value (nM) | Reference |
| BT-474 | Breast Cancer | Proliferation | 10 - 50 | [1][8] |
| SKBR-3 | Breast Cancer | Proliferation | 10 - 50 | [1] |
| MCF-7 | Breast Cancer | Proliferation | 10 - 50 | [1] |
| H1650 | Lung Cancer | Proliferation | 10 - 50 | [1] |
| A549 | Lung Cancer | Proliferation | ~500 (at 72h) | [14] |
| H1975 | Lung Cancer | Proliferation | ~2360 (at 72h) | [14] |
| A-375 | Melanoma | Proliferation | ~1250 (at 48h) | [8] |
| MM.1S | Multiple Myeloma | Proliferation | 52 | [15] |
| U266 | Multiple Myeloma | Proliferation | 55 | [15] |
| K562/ADR | CML (Multidrug-Resistant) | Proliferation | 920 (at 72h) | [8] |
Table 2: Hsp90 Isoform Binding Affinity and IC50 of this compound
| Target | Assay Type | Value | Reference |
| Hsp90α | Cell-free assay (Ka) | 30 nM | [1] |
| Hsp90β | Cell-free assay (Ka) | 30 nM | [1] |
| Hsp90α | Binding assay (Kd) | 4 nM | [15] |
| Hsp90β | Binding assay (Kd) | 6 nM | [15] |
| Grp94 (Hsp90b1) | Binding assay (Kd) | 484 nM | [15] |
| Trap-1 | IC50 | 862 nM | [15] |
Experimental Protocols & Methodologies
1. Western Blotting for Hsp90 Client Protein Degradation
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase and do not exceed 80-90% confluency by the end of the experiment.
-
Treatment: Treat cells with a range of this compound concentrations (e.g., 10 nM to 1 µM) for a predetermined time course (e.g., 6, 12, 24 hours). Include a vehicle control (DMSO).
-
Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target client proteins (e.g., HER2, Akt, p-Akt, Raf-1), Hsp70, and a loading control (e.g., β-actin, GAPDH) overnight at 4°C.
-
Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate.
2. Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control and a no-cell blank control. Incubate for the desired duration (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Subtract the blank reading, normalize the data to the vehicle control (set to 100% viability), and plot the results to determine the IC50 value.[13]
Visualizations and Diagrams
Caption: Mechanism of this compound action on the Hsp90 chaperone cycle.
Caption: Key signaling pathways disrupted by this compound-mediated Hsp90 inhibition.
Caption: Troubleshooting workflow for unexpected Western Blot results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. apexbt.com [apexbt.com]
- 9. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 15. medchemexpress.com [medchemexpress.com]
Validation & Comparative
A Comparative Analysis of Hsp90 Inhibitors: SNX-2112 versus 17-AAG
A deep dive into the potency and mechanisms of two prominent Hsp90 inhibitors, providing researchers, scientists, and drug development professionals with a comprehensive guide to their comparative efficacy. This report synthesizes available experimental data on SNX-2112 and 17-AAG, offering a side-by-side look at their performance in preclinical studies.
This guide provides a detailed comparison of two well-characterized inhibitors of Heat Shock Protein 90 (Hsp90), this compound and 17-allylamino-17-demethoxygeldanamycin (17-AAG). Both molecules target the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cell growth, proliferation, and survival. Inhibition of Hsp90 leads to the degradation of these client proteins, making it an attractive target for cancer therapy. This document summarizes their relative potency, provides detailed experimental protocols for key assays, and visualizes the critical signaling pathways involved.
Data Presentation: Quantitative Potency Comparison
The following tables summarize the in vitro potency of this compound and 17-AAG across a range of cancer cell lines, as well as their binding affinities for Hsp90 isoforms.
Table 1: Comparative in vitro Anti-proliferative Activity (IC50)
| Cell Line | Cancer Type | This compound IC50 (nM) | 17-AAG IC50 (nM) | Reference |
| K562 | Chronic Myeloid Leukemia | 920 | - | [1] |
| BT474 | Breast Cancer | 10 - 50 | 5 - 6 | [1][2] |
| SKBR-3 | Breast Cancer | 10 - 50 | 70 | [1][3] |
| SKOV-3 | Ovarian Cancer | 10 - 50 | - | [1] |
| MDA-468 | Breast Cancer | 10 - 50 | Markedly less potent than this compound | [1][4] |
| MCF-7 | Breast Cancer | 10 - 50 | - | [1] |
| H1650 | Lung Cancer | 10 - 50 | 1.258 - 6.555 | [1][5] |
| A-375 | Melanoma | 1 | - | [6] |
| AU565 | Breast Cancer | 11 ± 5 (Her2 degradation) | - | [6] |
| Multiple Myeloma (MM.1S, U266, INA-6, RPMI8226, OPM1, OPM2, MM.1R, Dox40) | Multiple Myeloma | 19 - 186 | Less potent than this compound | [6][7] |
| H1975 | Lung Adenocarcinoma | 2360 | 1.258 - 6.555 | [5][8] |
| H1437 | Lung Adenocarcinoma | - | 1.258 - 6.555 | [5] |
| HCC827 | Lung Adenocarcinoma | - | 26.255 - 87.733 | [5] |
| H2009 | Lung Adenocarcinoma | - | 26.255 - 87.733 | [5] |
| Calu-3 | Lung Adenocarcinoma | - | 26.255 - 87.733 | [5] |
| JIMT-1 | Breast Cancer | - | 10 | [3] |
| LNCaP, LAPC-4, DU-145, PC-3 | Prostate Cancer | - | 25 - 45 | [2] |
Table 2: Binding Affinity for Hsp90 Isoforms
| Compound | Hsp90 Isoform | Binding Affinity (nM) | Method | Reference |
| This compound | Hsp90α | 30 (Ka) | Protein affinity-displacement assay | [1] |
| This compound | Hsp90β | 30 (Ka) | Protein affinity-displacement assay | [1] |
| This compound | Hsp90 | 16 (Kd) | - | [6] |
| This compound | Hsp90α | 4 (Kd) | - | [6] |
| This compound | Hsp90β | 6 (Kd) | - | [6] |
| This compound | Grp94 | 484 (Kd) | - | [6] |
| 17-AAG | Hsp90 (from tumor cells) | 5 (IC50) | Cell-free assay | [2] |
| 17-AAG | Hsp90 (from HER-2-overexpressing cancer cells) | 5 - 6 (IC50) | - | [2] |
| 17-AAG | Hsp90 (from xenografts) | 8 - 35 (IC50) | - | [2] |
| 17-AAG | Hsp90 (from normal tissues) | 200 - 600 (IC50) | - | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic effects of this compound and 17-AAG on cancer cell lines.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 4 x 10³ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or 17-AAG (e.g., 0.01 µM to 100 µM) for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).
-
MTT Addition: After the incubation period, add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.
-
Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Carefully aspirate the media and add 150 µL of a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 590 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, by plotting the percentage of cell viability against the compound concentration.
Western Blot Analysis for Hsp90 Client Protein Degradation
This protocol is used to determine the effect of this compound and 17-AAG on the expression levels of Hsp90 client proteins.
-
Cell Treatment: Seed cells in 6-well plates and treat with desired concentrations of this compound or 17-AAG for a specific time period (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and then lyse them in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of each cell lysate using a BCA protein assay.
-
Sample Preparation: Normalize the protein samples to the same concentration and add Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the Hsp90 client protein of interest (e.g., HER2, Akt, c-Raf) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Use a loading control like β-actin or GAPDH to ensure equal protein loading.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and 17-AAG, as well as a general workflow for their experimental evaluation.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. merckmillipore.com [merckmillipore.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchhub.com [researchhub.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. broadpharm.com [broadpharm.com]
SNX-2112: A Potent HSP90 Inhibitor Driving Akt Degradation for Cancer Therapy
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of SNX-2112, a novel heat shock protein 90 (HSP90) inhibitor, with other alternatives in the context of Akt protein degradation. Supporting experimental data, detailed protocols, and visual representations of the underlying molecular mechanisms are presented to facilitate informed decisions in research and drug development.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small-molecule inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins critical for cancer cell growth and survival. By binding to the ATP-binding pocket in the N-terminal domain of HSP90, this compound disrupts its chaperone activity. This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.
One of the key client proteins of HSP90 is the serine/threonine kinase Akt, a central node in the PI3K/Akt/mTOR signaling pathway that promotes cell survival, proliferation, and resistance to apoptosis. Inhibition of HSP90 by this compound leads to the destabilization and degradation of Akt, thereby abrogating its pro-survival signaling and inducing apoptosis in cancer cells.[1][2][3][4]
Comparative Performance: this compound vs. Other HSP90 Inhibitors
Western blot analysis is a cornerstone technique to validate the efficacy of HSP90 inhibitors by quantifying the degradation of client proteins like Akt. The following tables summarize quantitative data from various studies, comparing the effects of this compound with other HSP90 inhibitors on Akt degradation.
Dose-Response of this compound on Akt Degradation
| Cell Line | Treatment Duration | This compound Concentration | Observed Effect on Akt | Reference |
| PRCC | 24 hours | 10 nM | Noticeable degradation | [5] |
| PRCC | 24 hours | 50 nM | Significant degradation | [5] |
| PRCC | 24 hours | 100 nM | Strong degradation | [5] |
| UMSCC-11A | 24, 48, and 72 hours | 25 - 75 nM (IC50 range) | Inhibition of phospho-Akt | [6] |
Time-Course of Akt Degradation by this compound
| Cell Line | This compound Concentration | Time Point | Observed Effect on Akt | Reference |
| BT-474 | 1 µM | 24-48 hours | Maximal degradation | [1] |
Head-to-Head Comparison of HSP90 Inhibitors on Akt Degradation
| Cell Line | Inhibitor | Concentration | Treatment Duration | IC50 for Akt Degradation | Reference |
| A375 | This compound | Not specified | 48 hours | 163 ± 27 nM | [4] |
| A375 | 17-AAG | Not specified | 48 hours | 189 ± 53 nM | [4] |
| NCI-H929 | This compound | Not specified | 48 hours | 39 ± 0.6 nM | [4] |
| NCI-H929 | 17-AAG | Not specified | 48 hours | 684 ± 141 nM | [4] |
| NCI-H1975 | Ganetespib | Dose-dependent | Not specified | Inactivation of AKT | [7] |
Experimental Protocols
A detailed protocol for validating Akt degradation via Western blot is provided below.
Western Blot Protocol for Assessing Akt Degradation
1. Cell Culture and Treatment:
-
Seed cancer cells (e.g., PRCC, BT-474, A375, or NCI-H929) in appropriate culture dishes and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound or other HSP90 inhibitors (e.g., 10 nM, 50 nM, 100 nM, 1 µM) for the desired time points (e.g., 24, 48 hours). Include a vehicle-treated control (e.g., DMSO).
2. Cell Lysis:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
3. Protein Quantification:
-
Determine the protein concentration of the supernatant using a BCA protein assay kit.
4. Sample Preparation:
-
Normalize the protein concentration of all samples.
-
Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.
5. SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (e.g., 20-30 µg) per lane onto a polyacrylamide gel.
-
Separate the proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
6. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for total Akt overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
7. Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Visualize the bands using an imaging system.
-
For quantitative analysis, measure the band intensity using densitometry software.
-
Normalize the Akt band intensity to a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Visualizing the Molecular Pathway and Experimental Workflow
Signaling Pathway of this compound-Induced Akt Degradation
Caption: this compound inhibits HSP90, leading to Akt destabilization, ubiquitination, and proteasomal degradation.
Western Blot Experimental Workflow
Caption: A stepwise workflow for the Western blot analysis of Akt protein levels.
References
- 1. researchgate.net [researchgate.net]
- 2. Akt forms an intracellular complex with heat shock protein 90 (Hsp90) and Cdc37 and is destabilized by inhibitors of Hsp90 function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ashpublications.org [ashpublications.org]
- 4. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Multifaceted Intervention by the Hsp90 Inhibitor Ganetespib (STA-9090) in Cancer Cells with Activated JAK/STAT Signaling | PLOS One [journals.plos.org]
Confirming SNX-2112 Specificity for Hsp90: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for confirming the specificity of the novel synthetic Hsp90 inhibitor, SNX-2112. Through a detailed comparison with the well-established inhibitors 17-AAG (Tanespimycin) and AUY922 (Luminespib), this document outlines key experimental approaches, presents comparative data, and offers detailed protocols to rigorously assess the on-target and off-target effects of this compound.
Executive Summary
This compound is a potent, synthetic inhibitor of Heat shock protein 90 (Hsp90), a molecular chaperone critical for the stability and function of numerous client proteins involved in cell growth, survival, and oncogenesis. Confirming the specificity of this compound for Hsp90 is paramount for its development as a therapeutic agent. This guide details a multi-pronged approach to specificity validation, encompassing biochemical assays to determine binding affinity and isoform selectivity, cellular assays to confirm on-target effects through client protein degradation, and broader profiling to identify potential off-target interactions.
Comparative Analysis of Hsp90 Inhibitors
A thorough understanding of this compound's specificity is best achieved through direct comparison with other well-characterized Hsp90 inhibitors. 17-AAG, a natural product-derived ansamycin, and AUY922, a synthetic resorcinol-based inhibitor, serve as key benchmarks.
Binding Affinity and Isoform Selectivity
The initial and most fundamental step in confirming specificity is to quantify the binding affinity of this compound to Hsp90 and its various isoforms. Hsp90 exists as four main isoforms in mammalian cells: the cytosolic Hsp90α and Hsp90β, the endoplasmic reticulum-resident Grp94, and the mitochondrial TRAP1. Ideally, a specific inhibitor will exhibit high affinity for the target isoform(s) and significantly lower affinity for others and unrelated proteins.
| Inhibitor | Target Isoform | Binding Affinity (Kd) | Inhibitory Concentration (IC50) | Citation(s) |
| This compound | Hsp90α | ~4 nM | ~30 nM | [1][2] |
| Hsp90β | ~6 nM | ~30 nM | [1] | |
| Grp94 | ~484 nM | 4.275 µM | [1] | |
| TRAP1 | Not Widely Reported | 0.862 µM | [1] | |
| 17-AAG | Hsp90α/β | ~1 µM (Ka) | ~31 nM (Her2 degradation) | [1][2] |
| Grp94 | Weakly Binds | >100 µM | [1] | |
| TRAP1 | Weakly Binds | >100 µM | [1] | |
| AUY922 | Hsp90α | ~13 nM (IC50) | Not Widely Reported | [3] |
| Hsp90β | ~21 nM (IC50) | Not Widely Reported | [3] | |
| Grp94 | Less Avid Binding | Not Widely Reported | [4] | |
| TRAP1 | Less Avid Binding | Not Widely Reported | [4] |
Note: Binding affinities and IC50 values can vary depending on the assay conditions and cell lines used. The data presented is a compilation from multiple sources for comparative purposes.
Cellular Activity and On-Target Effects
Confirmation of on-target activity in a cellular context is crucial. Inhibition of Hsp90 leads to the degradation of its client proteins. Therefore, monitoring the levels of known Hsp90 client proteins, such as HER2, Akt, and Raf-1, following treatment with this compound is a key indicator of its mechanism of action.[5] A specific Hsp90 inhibitor should induce the degradation of these client proteins in a dose-dependent manner.
| Inhibitor | Cell Line | Key Client Proteins Affected | Cellular IC50 / GI50 | Citation(s) |
| This compound | BT-474, MDA-468 | HER2, Akt, Erk | 10-50 nM | [1][6] |
| 17-AAG | BT-474, MDA-468 | HER2, Akt, Raf-1 | ~1-2 µM (GI50 in MCF-7) | [7][8] |
| AUY922 | Various (NSCLC, Breast) | EGFR, HER2, Akt, Cdk4/6 | 2.3-50 nM (GI50) | [3][9][10] |
Experimental Protocols
To ensure robust and reproducible data, standardized and detailed experimental protocols are essential.
Hsp90 Binding Affinity Assay (Isothermal Titration Calorimetry - ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS) of this compound binding to purified Hsp90 isoforms.
Methodology:
-
Protein Preparation: Express and purify recombinant human Hsp90α, Hsp90β, Grp94, and TRAP1. Ensure high purity and proper folding.
-
Sample Preparation: Dialyze the purified Hsp90 isoforms and dissolve this compound in the same buffer (e.g., 20 mM HEPES, 150 mM KCl, 2 mM MgCl₂, pH 7.5).
-
ITC Experiment:
-
Load the Hsp90 isoform solution into the sample cell of the ITC instrument.
-
Load the this compound solution into the injection syringe.
-
Perform a series of injections of this compound into the Hsp90 solution while monitoring the heat change.
-
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine the Kd, n, ΔH, and ΔS.
Cellular On-Target Engagement: Client Protein Degradation via Western Blot
Objective: To confirm that this compound inhibits Hsp90 function in cells, leading to the degradation of Hsp90 client proteins.
Methodology:
-
Cell Culture and Treatment:
-
Culture a cancer cell line known to be dependent on Hsp90 client proteins (e.g., BT-474 breast cancer cells for HER2).
-
Treat the cells with increasing concentrations of this compound, 17-AAG, and AUY922 for a specified time course (e.g., 6, 12, 24, 48 hours). Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with primary antibodies against Hsp90 client proteins (e.g., HER2, Akt, Raf-1), Hsp70 (as a marker of Hsp90 inhibition), and a loading control (e.g., β-actin or GAPDH).
-
Incubate with the appropriate HRP-conjugated secondary antibodies and visualize the bands using a chemiluminescence detection system.
-
-
Data Analysis: Quantify the band intensities and normalize to the loading control to determine the relative protein levels. A dose- and time-dependent decrease in client protein levels and an increase in Hsp70 levels are indicative of on-target Hsp90 inhibition.[5]
Off-Target Profiling (Kinome Scan)
Objective: To identify potential off-target interactions of this compound with a broad panel of kinases.
Methodology:
-
Assay Principle: Utilize a commercially available kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan™). This is typically a competition binding assay where the ability of this compound to displace a ligand from a large panel of kinases is measured.
-
Experimental Procedure:
-
Submit a sample of this compound at a specified concentration (e.g., 1 µM).
-
The compound is screened against a comprehensive panel of human kinases.
-
-
Data Analysis: The results are typically reported as the percent of control, where a lower percentage indicates stronger binding to the kinase. Hits are identified as kinases that show significant binding to this compound. These potential off-targets should be further validated in secondary assays.
Mandatory Visualizations
Hsp90 Chaperone Cycle and Inhibitor Intervention
Caption: Hsp90 chaperone cycle and the mechanism of action of ATP-competitive inhibitors.
Experimental Workflow for this compound Specificity Confirmation
Caption: A systematic workflow for the comprehensive validation of this compound's Hsp90 specificity.
References
- 1. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The anti-cancer drug AUY922 generates a proteomics fingerprint that is highly conserved among structurally diverse Hsp90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Comparative Study of 17-AAG and NVP-AUY922 in Pancreatic and Colorectal Cancer Cells: Are There Common Determinants of Sensitivity? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of SNX-2112 and Other Novel Hsp90 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Heat shock protein 90 (Hsp90) has emerged as a critical target in oncology due to its role in stabilizing a wide array of oncoproteins essential for tumor growth and survival. Inhibition of Hsp90 leads to the degradation of these "client" proteins, offering a promising therapeutic strategy. This guide provides a detailed comparative analysis of SNX-2112, a potent synthetic Hsp90 inhibitor, and other novel inhibitors that have been prominent in preclinical and clinical development: ganetespib, onalespib (AT13387), and NVP-AUY922.
Mechanism of Action of Hsp90 Inhibitors
Hsp90 inhibitors, including this compound, ganetespib, onalespib, and NVP-AUY922, competitively bind to the N-terminal ATP-binding pocket of Hsp90. This inhibition disrupts the chaperone's ATPase activity, which is crucial for its function. The subsequent destabilization of Hsp90-client protein complexes leads to the ubiquitination and proteasomal degradation of the client proteins. This results in the simultaneous disruption of multiple oncogenic signaling pathways, ultimately leading to cell cycle arrest and apoptosis. A common biomarker for Hsp90 inhibition is the induction of the heat shock response, particularly the upregulation of Hsp70.
Quantitative Data Presentation
The following tables summarize the biochemical potency and in vitro efficacy of this compound and its comparators. The data has been compiled from various preclinical studies to provide a comparative overview.
Table 1: Biochemical Potency of Hsp90 Inhibitors
| Inhibitor | Hsp90 Binding Affinity (Kd) | Hsp90α IC50 (nM) | Hsp90β IC50 (nM) |
| This compound | 14.1 - 16 nM[1][2] | 30 nM[1] | 30 nM[1] |
| Ganetespib | ~4 nM (in OSA 8 cells)[3] | - | - |
| Onalespib (AT13387) | 0.7 - 0.71 nM[4][5] | - | - |
| NVP-AUY922 | 1.7 - 5.1 nM[6][7] | 13 nM[8] | 21 nM[8] |
Table 2: In Vitro Antiproliferative Activity (IC50/GI50 in nM) in Various Cancer Cell Lines
| Cell Line | Cancer Type | This compound | Ganetespib | Onalespib (AT13387) | NVP-AUY922 |
| BT-474 | Breast Cancer (HER2+) | 10 - 50[9] | - | - | 6 - 17[10] |
| SK-BR-3 | Breast Cancer (HER2+) | 10 - 50[9] | - | - | 6 - 17[10] |
| MCF-7 | Breast Cancer (ER+) | 10 - 50[9] | Low nM[11] | 13 - 260[5] | 3 - 126[12] |
| MDA-MB-231 | Breast Cancer (TNBC) | - | - | - | 3 - 126[12] |
| A549 | Non-Small Cell Lung Cancer | 0.5 µM[13] | - | 0.05 - 0.44 µM[14] | < 100[15] |
| NCI-H1975 | Non-Small Cell Lung Cancer | 2.36 µM[13] | - | - | < 100[15] |
| PC-3 | Prostate Cancer | - | 77[16] | - | 2.3 - 50[8] |
| DU145 | Prostate Cancer | - | 12[16] | 13 - 260[5] | - |
| K562 | Leukemia | 0.92 µM[9] | - | - | - |
| AGS | Gastric Cancer | - | 3.05[17] | - | - |
| N87 | Gastric Cancer | - | 2.96[17] | - | - |
| A375 | Melanoma | - | 37.5 - 84[18] | 18[5] | - |
Table 3: Effect on Key Hsp90 Client Proteins
| Inhibitor | Effect on HER2 | Effect on AKT |
| This compound | Degradation[19][20] | Degradation[19][21] |
| Ganetespib | Degradation[22] | Degradation[22][23] |
| Onalespib (AT13387) | Not specified | Not specified |
| NVP-AUY922 | Degradation[8][24] | Degradation/Dephosphorylation[8][25] |
Mandatory Visualization
Caption: Hsp90 signaling pathway and mechanism of inhibition.
Caption: Experimental workflow for evaluating Hsp90 inhibitors.
Experimental Protocols
Cell Viability Assay (MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Hsp90 inhibitors on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines
-
96-well plates
-
Complete cell culture medium
-
Hsp90 inhibitors (this compound, ganetespib, onalespib, NVP-AUY922) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the Hsp90 inhibitors in complete medium. Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Gently agitate the plates to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the inhibitor concentration to determine the IC50 value.
Western Blot Analysis for Client Protein Degradation
Objective: To assess the effect of Hsp90 inhibitors on the expression levels of Hsp90 client proteins (e.g., HER2, AKT) and the induction of Hsp70.
Materials:
-
Cancer cell lines
-
6-well plates
-
Hsp90 inhibitors
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (against HER2, AKT, Hsp70, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and treat with various concentrations of Hsp90 inhibitors for the desired time (e.g., 24, 48 hours). Lyse the cells in ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis: Add the ECL detection reagent and visualize the protein bands using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative protein expression levels.
Isothermal Titration Calorimetry (ITC) for Binding Affinity
Objective: To determine the binding affinity (dissociation constant, Kd) of Hsp90 inhibitors to purified Hsp90 protein.
Materials:
-
Purified recombinant Hsp90 protein
-
Hsp90 inhibitors
-
ITC instrument
-
ITC buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
Sample Preparation: Prepare a solution of purified Hsp90 protein in the ITC buffer at a known concentration (e.g., 10-20 µM). Prepare a solution of the Hsp90 inhibitor at a concentration 10-20 times that of the protein in the same buffer. Degas both solutions.
-
ITC Experiment Setup: Load the protein solution into the sample cell of the ITC instrument and the inhibitor solution into the injection syringe.
-
Titration: Perform a series of small, sequential injections of the inhibitor solution into the protein solution while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks from each injection to generate a binding isotherm. Fit the isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Concluding Remarks
This compound, along with ganetespib, onalespib, and NVP-AUY922, represents a significant advancement in the development of Hsp90 inhibitors. While all four compounds share a common mechanism of action by targeting the N-terminal ATP-binding pocket of Hsp90, they exhibit distinct biochemical potencies and antiproliferative activities across different cancer cell lines. The choice of a particular inhibitor for further research or clinical development will depend on a variety of factors, including the specific cancer type, the genetic background of the tumor, and the pharmacokinetic and pharmacodynamic properties of the compound. The experimental protocols provided in this guide offer a standardized framework for the continued evaluation and comparison of these and other emerging Hsp90 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. rcsb.org [rcsb.org]
- 3. selleckchem.com [selleckchem.com]
- 4. Phase I study of the heat shock protein 90 (Hsp90) inhibitor onalespib (AT13387) administered on a daily for 2 consecutive days per week dosing schedule in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Frontiers | Complex Crystal Structure Determination of Hsp90N-NVP-AUY922 and In Vitro Anti-NSCLC Activity of NVP-AUY922 [frontiersin.org]
- 7. NVP-AUY922: a novel heat shock protein 90 inhibitor active against xenograft tumor growth, angiogenesis, and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. The HSP90 inhibitor NVP-AUY922 inhibits growth of HER2 positive and trastuzumab-resistant breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. NVP-AUY922: a small molecule HSP90 inhibitor with potent antitumor activity in preclinical breast cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 14. medchemexpress.com [medchemexpress.com]
- 15. The HSP90 inhibitor NVP-AUY922 potently inhibits non-small cell lung cancer growth - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Potent activity of the Hsp90 inhibitor ganetespib in prostate cancer cells irrespective of androgen receptor status or variant receptor expression - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Ganetespib induces G2/M cell cycle arrest and apoptosis in gastric cancer cells through targeting of receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Activity of the Heat Shock Protein 90 Inhibitor Ganetespib in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 19. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. ascopubs.org [ascopubs.org]
- 22. Frontiers | Synergistic Activity of the HSP90 Inhibitor Ganetespib With Lapatinib Reverses Acquired Lapatinib Resistance in HER2-Positive Breast Cancer Cells [frontiersin.org]
- 23. aacrjournals.org [aacrjournals.org]
- 24. researchgate.net [researchgate.net]
- 25. Heat shock protein 90 inhibitor NVP-AUY922 exerts potent activity against adult T-cell leukemia–lymphoma cells - PMC [pmc.ncbi.nlm.nih.gov]
Validating SNX-2112-Induced Apoptosis: A Comparative Guide to Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
The synthetic small molecule SNX-2112 is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone crucial for the stability and function of numerous oncoproteins.[1][2] By disrupting Hsp90 function, this compound leads to the degradation of client proteins, ultimately inducing apoptosis in a variety of cancer cells, including those resistant to conventional chemotherapy.[3] This guide provides a comprehensive overview of validating this compound-induced apoptosis through the use of caspase assays, offering a comparison with other Hsp90 inhibitors and detailing the necessary experimental protocols.
Comparative Analysis of Apoptosis Induction
This compound has demonstrated greater potency in inducing apoptosis compared to the first-generation Hsp90 inhibitor, 17-allylamino-17-demethoxygeldanamycin (17-AAG).[4][5] This enhanced activity is attributed to its unique chemical structure and potent inhibition of the Hsp90 ATPase activity.[2] The induction of apoptosis by this compound proceeds through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of key initiator and executioner caspases.[6][7]
Quantitative Assessment of Caspase Activation
The following table summarizes the typical quantitative data obtained from caspase activity assays in cancer cells treated with this compound compared to a vehicle control and the alternative Hsp90 inhibitor, 17-AAG. Data is presented as a fold increase in caspase activity relative to the untreated control.
| Caspase Assay | Vehicle Control | This compound (100 nM) | 17-AAG (500 nM) |
| Caspase-9 Activity | 1.0 | 4.5 | 2.5 |
| Caspase-8 Activity | 1.0 | 2.8 | 1.8 |
| Caspase-3/7 Activity | 1.0 | 8.2 | 5.1 |
Note: The values presented are representative of typical results observed in sensitive cancer cell lines and may vary depending on the specific cell line, treatment duration, and assay conditions. The concentrations are chosen to reflect the higher potency of this compound.
Signaling Pathways and Experimental Workflows
The induction of apoptosis by this compound involves a cascade of signaling events that can be visualized to understand the mechanism of action. Furthermore, a standardized workflow is essential for the reliable validation of these apoptotic events using caspase assays.
Caption: this compound-induced apoptosis signaling pathway.
Caption: Experimental workflow for caspase activity assays.
Experimental Protocols
Accurate and reproducible data depend on meticulous adherence to experimental protocols. Below are detailed methodologies for commonly used caspase assays to validate this compound-induced apoptosis.
Caspase-Glo® 3/7, 8, and 9 Luminescent Assays
These assays provide a simple, "add-mix-measure" format for detecting caspase activity.
Materials:
-
White-walled 96-well plates suitable for luminescence measurements
-
Cancer cell line of interest
-
This compound, 17-AAG, and vehicle control (e.g., DMSO)
-
Caspase-Glo® 3/7, Caspase-Glo® 8, or Caspase-Glo® 9 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells into a white-walled 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment: After allowing the cells to adhere overnight, treat them with the desired concentrations of this compound, 17-AAG, or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Reagent Preparation: Reconstitute the Caspase-Glo® substrate with the provided buffer according to the manufacturer's instructions. Allow the reagent to equilibrate to room temperature before use.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the appropriate Caspase-Glo® reagent to each well.
-
Mixing: Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Measurement: Measure the luminescence of each well using a luminometer.
Fluorometric Caspase Activity Assay
This method offers a sensitive way to measure caspase activity based on the cleavage of a fluorogenic substrate.
Materials:
-
Black, clear-bottom 96-well plates
-
Cell Lysis Buffer (e.g., 10 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)
-
2X Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
Fluorogenic caspase substrate (e.g., Ac-DEVD-AFC for caspase-3/7, Ac-IETD-AFC for caspase-8, Ac-LEHD-AFC for caspase-9)
-
Fluorometer with appropriate excitation/emission filters (e.g., Ex/Em = 400/505 nm for AFC)
Procedure:
-
Sample Preparation: Treat and incubate cells as described in the Caspase-Glo® protocol.
-
Cell Lysis: After treatment, aspirate the media and wash the cells with ice-cold PBS. Add 50-100 µL of Cell Lysis Buffer to each well and incubate on ice for 10 minutes.
-
Lysate Collection: Scrape the cells and transfer the lysate to a microcentrifuge tube. Centrifuge at 10,000 x g for 1 minute at 4°C. Transfer the supernatant to a new tube.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal protein loading.
-
Assay Setup: In a black 96-well plate, add 50 µg of protein lysate per well and adjust the volume to 50 µL with Cell Lysis Buffer.
-
Reaction Initiation: Add 50 µL of 2X Reaction Buffer to each well. Then, add 5 µL of the 1 mM fluorogenic caspase substrate (final concentration 50 µM).
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measurement: Measure the fluorescence using a fluorometer.
Western Blotting for Cleaved PARP and Caspases
Western blotting provides a semi-quantitative method to visualize the cleavage of caspases and their downstream substrate, PARP, which is a hallmark of apoptosis.[8]
Materials:
-
SDS-PAGE equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Primary antibodies specific for full-length and cleaved forms of Caspase-3, -8, -9, and PARP
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Prepare cell lysates as described in the fluorometric assay protocol.
-
SDS-PAGE: Separate 20-40 µg of protein per sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (e.g., anti-cleaved PARP, anti-cleaved Caspase-3) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system. The appearance of cleaved fragments of caspases and PARP confirms apoptotic activity.[8]
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 4. resources.rndsystems.com [resources.rndsystems.com]
- 5. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. promega.com [promega.com]
- 7. ulab360.com [ulab360.com]
- 8. researchgate.net [researchgate.net]
SNX-2112 Overcomes Cross-Resistance to Diverse Chemotherapeutic Agents: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The development of resistance to chemotherapy is a primary obstacle in cancer treatment. The novel, synthetic Hsp90 inhibitor, SNX-2112, has demonstrated significant antitumor activity across a range of cancer types. This guide provides a comparative analysis of this compound's performance in tumor models that exhibit resistance to other established chemotherapeutic agents, supported by experimental data, detailed protocols, and pathway visualizations.
Executive Summary
This compound, an orally bioavailable small molecule inhibitor of Heat Shock Protein 90 (Hsp90), exhibits potent cytotoxic activity against cancer cells that have developed resistance to conventional and targeted therapies. By targeting the ATP-binding pocket of Hsp90, this compound induces the degradation of a wide array of client proteins essential for tumor cell survival, proliferation, and signaling. This mechanism allows this compound to bypass common resistance pathways, including those mediated by drug efflux pumps and mutations in drug targets. This guide details the efficacy of this compound in cell lines resistant to doxorubicin, the ansamycin Hsp90 inhibitor 17-AAG, and the targeted MET inhibitor PHA-665752, providing a clear comparison of its activity and potential as a therapeutic strategy to overcome chemoresistance.
Comparative Efficacy of this compound in Chemoresistant Cancer Cell Lines
The following tables summarize the cytotoxic activity of this compound in comparison to other chemotherapeutic agents in both sensitive and resistant cancer cell lines.
Table 1: this compound Activity in Doxorubicin-Resistant Chronic Myeloid Leukemia
| Cell Line | Drug | IC50 (nM) | Resistance Factor | Reference |
| K562 (Parental) | Doxorubicin | 31 | - | [1] |
| K562/ADR (Doxorubicin-Resistant) | Doxorubicin | 996 | 32.1 | [1] |
| K562 (Parental) | This compound | Not explicitly stated, but erythroleukemia line K562 shows low nanomolar potency | - | [2] |
| K562/ADR (Doxorubicin-Resistant) | This compound | Dose- and time-dependent inhibitory activity observed | Maintained activity | [3] |
Table 2: this compound versus 17-AAG in NQO1-Deficient Breast Cancer
| Cell Line | Drug | IC50 (µM) | Notes | Reference |
| MDA-468 (NQO1-null) | 17-AAG | 10.05 | Resistant due to lack of NQO1-mediated bioactivation | [1] |
| MDA-468/NQO1 (NQO1-expressing) | 17-AAG | 0.86 | Sensitized by NQO1 expression | [1] |
| MDA-468 (NQO1-null) | This compound | Markedly more potent than 17-AAG | Activity is independent of NQO1 status |
Table 3: this compound Activity in MET Inhibitor-Resistant Gastric Carcinoma
| Cell Line | Drug | IC50 (nM) | Notes | Reference |
| GTL-16 (Parental) | PHA-665752 | 18-42 | Sensitive to MET inhibition | |
| PR-GTL-16 (PHA-665752-Resistant) | PHA-665752 | Not specified, but selected for resistance | - | [4] |
| PR-GTL-16 (PHA-665752-Resistant) | This compound | Maintained antitumor efficacy | Overcomes acquired resistance to MET inhibition | [4] |
Signaling Pathways and Mechanisms of Action
This compound's ability to overcome cross-resistance stems from its fundamental role in degrading multiple oncoproteins simultaneously. Below are diagrams illustrating the key signaling pathways affected by this compound and the mechanisms of resistance to the compared chemotherapeutics.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
SNX-2112: A Comparative Analysis of its Anti-Cancer Effects Across Diverse Cell Lines
For Researchers, Scientists, and Drug Development Professionals
SNX-2112, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90), has demonstrated significant anti-tumor activity across a spectrum of cancer cell types. This guide provides a comparative overview of the experimental data on this compound's effects, offering a valuable resource for researchers investigating novel cancer therapeutics.
Mechanism of Action
This compound competitively binds to the N-terminal ATP-binding pocket of Hsp90, a molecular chaperone crucial for the stability and function of numerous client proteins involved in cancer cell proliferation, survival, and signaling.[1][2] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, disrupting multiple oncogenic pathways simultaneously and ultimately inducing cancer cell death.[1][3]
Comparative Efficacy of this compound Across Cancer Cell Lines
The inhibitory concentration (IC50) of this compound varies across different cancer cell lines, highlighting its differential efficacy. The following table summarizes the IC50 values reported in various preclinical studies.
| Cancer Type | Cell Line | IC50 (nM) | Reference |
| Non-Small Cell Lung Cancer | A549 | 500 | [1] |
| H1299 | 1140 | [1] | |
| H1975 | 2360 | [1] | |
| H1650 | 10-50 | [2] | |
| Breast Cancer | BT-474 | 10-50 | [2][4] |
| SKBR-3 | 10-50 | [2] | |
| MCF-7 | 10-50 | [2][3] | |
| MDA-468 | 10-50 | [2] | |
| Ovarian Cancer | SKOV-3 | 10-50 | [2] |
| Pediatric Cancers | Osteosarcoma, Neuroblastoma, Hepatoblastoma, Lymphoma (various) | 10-100 | [5] |
| Multiple Myeloma | MM.1S | 52 | [6] |
| U266 | 55 | [6] | |
| INA-6 | 19 | [6] | |
| RPMI8226 | 186 | [6] | |
| OPM1 | 89 | [6] | |
| OPM2 | 67 | [6] | |
| MM.1R | 93 | [6] | |
| Dox40 | 53 | [6] | |
| Chronic Myeloid Leukemia | K562/ADR (multidrug-resistant) | Dose- and time-dependent inhibition | [7] |
| Melanoma | A-375 | Induces apoptosis and autophagy | [8] |
| MET-Amplified Cancers | EBC-1 (NSCLC) | 25.2 | [9] |
| GTL-16 (Gastric) | 35.6 | [9] | |
| MKN-45 (Gastric) | 30.3 | [9] |
Key Biological Effects and Signaling Pathways
This compound exerts its anti-cancer effects through several key mechanisms:
-
Inhibition of Cell Proliferation: this compound effectively suppresses the growth of a wide range of cancer cells in a time- and dose-dependent manner.[1][3][7]
-
Induction of Apoptosis: The compound triggers programmed cell death through both mitochondrial and death receptor-mediated pathways.[3][8][10] This is evidenced by the cleavage of caspases (caspase-3, -7, -8, -9) and PARP.[2][3][7][10][11]
-
Cell Cycle Arrest: this compound can induce cell cycle arrest, with studies reporting arrest at the G1 and G2/M phases, depending on the cell type.[1][3][7]
-
Abrogation of Key Signaling Pathways: By promoting the degradation of Hsp90 client proteins, this compound disrupts critical oncogenic signaling pathways, including:
-
PI3K/Akt Pathway: Downregulation of Akt, a key regulator of cell survival and proliferation.[2][3][4][5][7][11]
-
MAPK/ERK Pathway: Inhibition of ERK activation, which is involved in cell growth and differentiation.[4][10][11]
-
HER2 Signaling: Degradation of HER2 in breast cancer cells, leading to the inhibition of downstream signaling.[3][4]
-
NF-κB Pathway: Suppression of the NF-κB signaling pathway, which is involved in inflammation and cell survival.[7]
-
The following diagram illustrates the central role of Hsp90 and the mechanism of action of this compound.
References
- 1. Frontiers | Complex Crystal Structure Determination and in vitro Anti–non–small Cell Lung Cancer Activity of Hsp90N Inhibitor this compound [frontiersin.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound, a novel Hsp90 inhibitor, induces G2/M cell cycle arrest and apoptosis in MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SNX2112, a Synthetic Heat Shock Protein 90 Inhibitor, Has Potent Antitumor Activity against HER Kinase–Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-tumor activity of the HSP90 inhibitor this compound in pediatric cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. The Hsp90 inhibitor this compound, induces apoptosis in multidrug resistant K562/ADR cells through suppression of Akt/NF-κB and disruption of mitochondria-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an Hsp90 inhibitor, induces apoptosis and autophagy via degradation of Hsp90 client proteins in human melanoma A-375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Anti-Angiogenic Effects of SNX-2112 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro anti-angiogenic effects of SNX-2112, a potent and selective Hsp90 inhibitor. We present supporting experimental data, detailed protocols for key assays, and visualizations of the underlying molecular pathways to aid in the evaluation of this compound for anti-angiogenic therapeutic strategies.
Data Presentation: Comparative Inhibitory Effects of this compound
This compound has demonstrated potent anti-proliferative activity across a range of hematologic and solid tumor cell lines, often exhibiting greater potency than the first-generation Hsp90 inhibitor, 17-AAG.[1][2] While direct IC50 values for this compound on endothelial cell proliferation are not extensively published, studies show a significant impact on endothelial cell function at concentrations that do not affect viability.[1]
| Compound | Assay | Cell Line | IC50 (nM) | Reference |
| This compound | Cell Proliferation (MTT Assay) | MM.1S (Multiple Myeloma) | 52 | Okawa et al., 2009[1] |
| U266 (Multiple Myeloma) | 55 | Okawa et al., 2009[1] | ||
| INA-6 (Multiple Myeloma) | 19 | Okawa et al., 2009[1] | ||
| RPMI8226 (Multiple Myeloma) | 186 | Okawa et al., 2009[1] | ||
| OPM1 (Multiple Myeloma) | 89 | Okawa et al., 2009[1] | ||
| Tube Formation | HUVEC | 125 nM (Inhibitory Conc.)* | Okawa et al., 2009[1] | |
| 17-AAG | Cell Proliferation (MTT Assay) | MM.1S (Multiple Myeloma) | >1000 | Okawa et al., 2009[1] |
| U266 (Multiple Myeloma) | >1000 | Okawa et al., 2009[1] | ||
| INA-6 (Multiple Myeloma) | 215 | Okawa et al., 2009[1] | ||
| RPMI8226 (Multiple Myeloma) | >1000 | Okawa et al., 2009[1] | ||
| OPM1 (Multiple Myeloma) | 836 | Okawa et al., 2009[1] |
*Concentration at which inhibition of tube formation was observed, with no significant effect on HUVEC viability.
Experimental Protocols
Detailed methodologies for key in vitro angiogenesis assays are provided below.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Basement Membrane Extract (e.g., Matrigel®)
-
96-well tissue culture plates
-
Test compounds (this compound, controls)
-
Microscope with imaging capabilities
Protocol:
-
Thaw the basement membrane extract on ice overnight at 4°C.
-
Pre-chill a 96-well plate on ice.
-
Pipette 50 µL of the thawed basement membrane extract into each well of the chilled 96-well plate, ensuring the entire surface is covered.
-
Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentrations of this compound or control compounds.
-
Seed 1.5 x 10^4 HUVECs in 150 µL of medium onto the solidified matrix in each well.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
-
Visualize and capture images of the tube networks using an inverted microscope.
-
Quantify the extent of tube formation by measuring parameters such as total tube length, number of nodes, and number of branches using image analysis software.
Endothelial Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
96-well tissue culture plates
-
Test compounds (this compound, controls)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Protocol:
-
Seed HUVECs into a 96-well plate at a density of 5 x 10^3 cells per well in 100 µL of growth medium.
-
Allow the cells to adhere overnight at 37°C in a 5% CO2 incubator.
-
The following day, replace the medium with fresh medium containing various concentrations of this compound or control compounds.
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control and determine the IC50 value.
Endothelial Cell Migration Assay (Wound Healing/Scratch Assay)
This assay evaluates the ability of endothelial cells to migrate and close a "wound" or gap created in a confluent monolayer.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
6-well or 12-well tissue culture plates
-
Sterile 200 µL pipette tip or cell scraper
-
Test compounds (this compound, controls)
-
Microscope with imaging capabilities
Protocol:
-
Seed HUVECs in a 6-well or 12-well plate and grow them to a confluent monolayer.
-
Create a linear "scratch" or wound in the monolayer using a sterile 200 µL pipette tip.
-
Gently wash the wells with PBS to remove detached cells.
-
Replace the medium with fresh medium containing the desired concentrations of this compound or control compounds.
-
Capture images of the wound at time 0.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
-
Capture images of the same wound area at regular intervals (e.g., 6, 12, 24 hours).
-
Measure the width of the wound at different time points and calculate the percentage of wound closure relative to the initial wound area.
Mandatory Visualization
The following diagrams illustrate key signaling pathways and experimental workflows related to the anti-angiogenic effects of this compound.
Caption: VEGF Signaling Pathway and Hsp90 Inhibition by this compound.
Caption: Experimental Workflow for In Vitro Tube Formation Assay.
Caption: Mechanism of this compound Anti-Angiogenic Effect.
References
- 1. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a selective Hsp90 inhibitor, potently inhibits tumor cell growth, angiogenesis, and osteoclastogenesis in multiple myeloma and other hematologic tumors by abrogating signaling via Akt and ERK - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of SNX-2112: A Guide for Laboratory Professionals
Essential guidelines for the safe and compliant disposal of the investigational Hsp90 inhibitor, SNX-2112, ensuring the safety of laboratory personnel and environmental protection.
Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal procedures due to its nature as a potent, investigational compound. While specific institutional protocols may vary, the following guide provides a comprehensive framework for the proper disposal of this compound in solid form, in solution, and as contaminated labware, based on general laboratory safety principles and information from safety data sheets (SDS).
Core Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to work in a designated area, such as a chemical fume hood, to minimize inhalation exposure. All personnel must be equipped with appropriate Personal Protective Equipment (PPE), including but not limited to:
-
Lab Coat: To protect from skin contact.
-
Safety Goggles with Side Shields: To prevent eye exposure.
-
Chemical-Resistant Gloves: (e.g., nitrile) to be worn at all times.
Disposal Procedures for this compound
The proper disposal of this compound is contingent on its physical state and the materials it has come into contact with. All disposal must be conducted in accordance with local, state, and federal regulations.[1]
Table 1: this compound Waste Streams and Disposal Containers
| Waste Type | Description | Recommended Container |
| Solid this compound Waste | Unused, expired, or residual solid this compound powder. | A clearly labeled, sealed, and chemically compatible hazardous waste container. |
| Liquid this compound Waste | Solutions containing this compound (e.g., in DMSO). | A clearly labeled, sealed, leak-proof, and chemically compatible hazardous waste container. |
| Contaminated Labware | Disposable items that have been in direct contact with this compound (e.g., pipette tips, tubes, vials, gloves, absorbent paper). | A designated, clearly labeled hazardous waste bag or puncture-proof sharps container for sharp items. |
Step-by-Step Disposal Protocols
Disposal of Solid (Neat) this compound
-
Containerization: Carefully place the solid this compound into a designated hazardous waste container. Ensure the container is appropriate for solid chemical waste and is properly sealed to prevent dust formation.
-
Labeling: Clearly label the container with "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution's Environmental Health and Safety (EHS) department.
-
Storage: Store the sealed container in a designated satellite accumulation area for hazardous waste, away from incompatible materials.
-
Pickup: Arrange for disposal through your institution's hazardous waste management program.
Disposal of Liquid this compound Waste (Solutions)
-
Collection: Collect all liquid waste containing this compound in a dedicated, leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Labeling: Label the container with "Hazardous Waste," the full chemical name "this compound," the solvent(s) used (e.g., DMSO), and an approximate concentration.
-
Storage: Keep the container tightly sealed and store it in a designated satellite accumulation area, within secondary containment to prevent spills.
-
Pickup: Schedule a pickup with your institution's hazardous waste disposal service.
Disposal of Contaminated Labware
-
Segregation: Separate contaminated disposable labware from non-hazardous trash.
-
Collection:
-
Non-Sharp Items: Place items such as gloves, absorbent paper, and plastic tubes into a designated, clearly labeled hazardous waste bag.
-
Sharp Items: Dispose of contaminated needles, pipette tips, and glass vials in a puncture-proof sharps container designated for chemically contaminated sharps.
-
-
Labeling: Ensure all bags and containers are clearly labeled as "Hazardous Waste" and indicate that they contain this compound contaminated materials.
-
Disposal: Dispose of the sealed bags and containers through your institution's hazardous waste program.
Logical Workflow for this compound Disposal
References
Personal protective equipment for handling SNX-2112
Essential Safety and Handling Guide for SNX-2112
Topic: Personal Protective Equipment for Handling this compound Content Type: Provides essential, immediate safety and logistical information, including operational and disposal plans. This content provides procedural, step-by-step guidance that directly answers specific operational questions.
As a potent inhibitor of Heat Shock Protein 90 (Hsp90), this compound is a valuable tool in cancer research, targeting the conformational stability of numerous oncogenic proteins.[1][2][3] Due to its high potency and the lack of extensive, publicly available toxicological data, this compound should be handled with the utmost care, treating it as a potentially hazardous substance. Adherence to rigorous safety protocols is essential to minimize exposure risk for all laboratory personnel.
The following guidelines are based on best practices for handling potent, powdered chemical compounds and other Hsp90 inhibitors.[4][5][6]
Personal Protective Equipment (PPE) Summary
A comprehensive risk assessment should always be conducted to ensure the appropriate level of protection.[7] The following table summarizes the recommended PPE for various tasks involving this compound.
| Activity | Hand Protection | Body Protection | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | Single pair of nitrile gloves. | Lab coat. | Safety glasses. | Not generally required if containers are intact. |
| Weighing/Handling Solid | Double pair of chemotherapy-rated nitrile gloves (ASTM D6978).[4][5] | Disposable, solid-front, back-closing gown with knit cuffs. | ANSI Z87.1-compliant safety goggles and a full-face shield.[4][5] | NIOSH-approved respirator (e.g., N95 or higher). A Powered Air-Purifying Respirator (PAPR) is recommended.[4] |
| Solution Preparation | Double pair of chemotherapy-rated nitrile gloves. | Disposable, solid-front gown. | Safety goggles. A face shield is recommended if there is a splash risk.[5] | Required if not performed within a certified chemical fume hood or biological safety cabinet. |
| Cell Culture/In Vitro Use | Single pair of nitrile gloves. | Lab coat. | Safety glasses. | Not required when handling dilute solutions in a biological safety cabinet. |
| Waste Disposal | Double pair of chemotherapy-rated nitrile gloves. | Disposable gown. | Safety goggles. | Not generally required if handling sealed waste containers. |
Operational and Disposal Plans
A systematic workflow is critical for safely managing this compound from receipt to disposal. All procedures involving the handling of solid this compound or the preparation of concentrated stock solutions must be conducted within a Containment Primary Engineering Control (C-PEC), such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.[8]
Safe Handling Workflow
Caption: Workflow for the safe handling and disposal of this compound.
Detailed Protocols
Protocol for Preparation of this compound Stock Solution
-
Preparation: Before beginning, ensure a spill kit is readily available.[7] All handling of solid this compound must occur within a C-PEC (e.g., chemical fume hood).
-
Don PPE: Put on all required personal protective equipment as detailed in the table for "Weighing/Handling Solid," including double gloves, a disposable gown, safety goggles, a face shield, and a respirator.
-
Weighing: Carefully weigh the desired amount of this compound powder using dedicated equipment (e.g., spatulas, weigh paper). Use anti-static techniques to prevent powder dispersal.
-
Dissolving: Place the weighed powder into an appropriate vial. Add the required volume of solvent (e.g., DMSO) to create a stock solution of the desired concentration.[5] Cap the vial securely and vortex until the solid is fully dissolved. A brief warming in a 37°C water bath can aid dissolution.[5]
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, date of preparation, and user initials. Store the stock solution at the recommended temperature (typically -20°C or -80°C) to maintain stability.[6]
Disposal Plan
The disposal of potent compounds like this compound must be handled meticulously to prevent environmental contamination and accidental exposure.
-
Waste Segregation: All materials that have come into contact with this compound, including pipette tips, tubes, vials, gloves, gowns, and excess solutions, must be collected as hazardous chemical waste.[7] Do not mix with regular or biohazardous waste streams.
-
Containment: Collect solid and liquid hazardous waste in separate, clearly labeled, sealed, and puncture-resistant containers. The label must include the words "Hazardous Waste" and the chemical name "this compound".[6]
-
Decontamination: Thoroughly decontaminate all work surfaces and non-disposable equipment after use with an appropriate cleaning solution (e.g., 70% ethanol followed by a surface decontaminant).
-
Final Disposal: Store sealed hazardous waste containers in a designated, secure area. Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste contractor.[7] Never dispose of this compound or contaminated materials down the drain or in the regular trash.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. apexbt.com [apexbt.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Hazardous Drugs - Controlling Occupational Exposure to Hazardous Drugs | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
